molecular formula C7H6Cl2N2O B2979328 4,6-Dichloro-N-methyl-2-pyridinecarboxamide CAS No. 1379324-09-0

4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Cat. No.: B2979328
CAS No.: 1379324-09-0
M. Wt: 205.04
InChI Key: IJWIURVNWMGRII-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-N-methyl-2-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N-methyl-2-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-6(9)11-5/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWIURVNWMGRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-09-0
Record name 4,6-dichloro-N-methylpyridine-2-carboxamide
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Foundational & Exploratory

Technical Monograph: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) Role: Senior Application Scientist Format: Technical Monograph

Critical Intermediate & Impurity Profiling in Kinase Inhibitor Synthesis[1]

Executive Summary

4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) is a specialized pyridine scaffold primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard and a high-value intermediate. It is structurally integral to the synthesis and purity profiling of multi-kinase inhibitors, most notably Regorafenib and Sorafenib , which target VEGFR, PDGFR, and RAF kinases.

While the final drug substances typically feature a 4-substituted-2-pyridinecarboxamide motif without a 6-chloro substituent, this compound represents a crucial "over-chlorinated" impurity or an alternate synthetic building block. Its presence must be rigorously controlled during GMP manufacturing to prevent the formation of downstream halo-impurities that can alter the toxicity and potency profile of the final API (Active Pharmaceutical Ingredient).

Chemical Architecture & Electronic Profile

The compound features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and an N-methylcarboxamide group at the 2 position.

PropertyData
CAS Number 1379324-09-0
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
IUPAC Name 4,6-dichloro-N-methylpyridine-2-carboxamide
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~11.5 (Amide NH), Pyridine N is weakly basic due to EWGs
Electronic Activation & Regioselectivity

The reactivity of this scaffold is defined by the competition between the C4 and C6 positions for Nucleophilic Aromatic Substitution (


).
  • C4 Position: Highly activated. It is para to the ring nitrogen and meta to the electron-withdrawing carboxamide group. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the ring nitrogen.

  • C6 Position: Less activated. Although ortho to the ring nitrogen, it is sterically crowded by the adjacent ring nitrogen lone pair and lacks the para-resonance stabilization afforded to the C4 position.

  • Implication: In synthetic workflows involving nucleophiles (e.g., phenoxides in Sorafenib synthesis), substitution occurs preferentially at C4 .

Synthetic Pathways & Protocol

To establish this compound as a reference standard, a robust synthesis starting from 4,6-dihydroxypyridine or 4,6-dichloropicolinic acid is required.

Validated Synthesis Route

Precursor: 4,6-Dichloropicolinic acid (CAS 88912-23-6).

Step 1: Acid Chloride Formation



Step 2: Amidation



Experimental Protocol (Bench Scale)
  • Activation: Charge a 250 mL RBF with 4,6-dichloropicolinic acid (10.0 g, 52.1 mmol) and DCM (100 mL). Add catalytic DMF (0.5 mL).

  • Chlorination: Add oxalyl chloride (7.9 g, 62.5 mmol) dropwise at 0°C. Allow to warm to RT and stir for 3 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

  • Amidation: Redissolve the residue in anhydrous DCM (100 mL). Cool to 0°C.[1]

  • Addition: Add methylamine hydrochloride (4.2 g, 62.5 mmol). Slowly add Triethylamine (15.8 g, 156 mmol) dropwise, maintaining internal temperature <10°C.

  • Workup: Stir at RT for 4 hours. Quench with water (100 mL). Separate organic layer, wash with 1N HCl (50 mL) and Brine (50 mL).

  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOAc/Hexanes to yield the title compound (Target Yield: >85%).
    
Role in Drug Development (Regorafenib/Sorafenib)

This compound serves two distinct roles in the lifecycle of kinase inhibitor development:

A. Critical Impurity (The "Over-Chlorinated" Byproduct)

During the synthesis of the 4-chloro-N-methyl-2-pyridinecarboxamide starting material, over-chlorination can occur if reaction conditions (e.g.,


 treatment of the dihydroxy precursor) are too harsh.
  • Risk: If CAS 1379324-09-0 is present, it will carry through the ether coupling step, reacting with the aminophenol fragment to form a 6-chloro analog of the final drug.

  • Control Strategy: This CAS is used as a "Spiking Standard" in HPLC method validation to ensure the manufacturing process purges it to <0.10%.

B. Alternate Scaffold Strategy

In novel drug design, the 6-chloro position offers a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing access to 4,6-disubstituted pyridine libraries that are inaccessible via the standard route.

Visualization: Impurity Fate & Control

The following diagram illustrates how this impurity enters the Sorafenib/Regorafenib pathway and the divergent downstream products.

G Start 4,6-Dihydroxypyridine (Precursor) Desired_SM 4-Chloro-N-methyl- 2-pyridinecarboxamide (Target SM) Start->Desired_SM Standard Chlorination Impurity_SM 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide (CAS 1379324-09-0) Start->Impurity_SM Over-Chlorination (Process Deviation) Coupling Coupling with 4-Aminophenol deriv. Desired_SM->Coupling Impurity_SM->Coupling Competes in Reaction Drug Sorafenib/Regorafenib (API) Coupling->Drug From Desired SM Impurity_Drug 6-Chloro-Impurity (Toxicological Risk) Coupling->Impurity_Drug From Impurity SM

Figure 1: Critical Control Point analysis showing the genesis of CAS 1379324-09-0 and its propagation into the final drug substance.

Analytical Reference Data

To validate this compound in a QC setting, the following parameters should be used.

TechniqueParameterObservation
HPLC ColumnC18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 20 min
Retention TimeElutes after the mono-chloro analog due to higher lipophilicity
Mass Spec IonizationESI (+)
m/z205.0 (M+H)⁺, 207.0 (M+2+H)⁺ (Characteristic Cl₂ isotope pattern 9:6:1)
1H NMR solvent: DMSO-d6δ 8.85 (d, NH), 8.05 (d, H3), 7.95 (d, H5), 2.85 (d, CH3)
Handling and Safety
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (amide hydrolysis risk over long term).

References
  • PubChem. (n.d.). Compound Summary: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0).[2] National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (2024). Regorafenib Impurity 18 Reference Standard. Retrieved from [Link]

  • WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Banker, P., et al. (2015). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2012). Synthetic method of 4,6-dichloro-2-methylpyrimidine (Analogous Chemistry). CN102432547A.

Sources

4,6-Dichloro-N-methylpicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,6-Dichloro-N-methylpicolinamide, structured for researchers and drug development professionals.

Structural Dynamics, Synthetic Utility, and Reactivity Profiles[1]

Executive Summary

4,6-Dichloro-N-methylpicolinamide is a specialized pyridine scaffold utilized primarily as a regioselective intermediate in the synthesis of bioactive small molecules.[1] Its structural core—a pyridine ring substituted with two chlorine atoms and an N-methylcarboxamide moiety—offers distinct electrophilic sites for nucleophilic aromatic substitution (


).[1] This compound serves as a critical building block in the development of kinase inhibitors (e.g., Sorafenib analogs) and next-generation agrochemicals, where precise substitution patterns dictate biological efficacy.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
2.1 Structural Analysis

The molecule features a pyridine ring activated by the electron-withdrawing nature of the ring nitrogen and the carbonyl group at the C2 position.

  • IUPAC Name: 4,6-Dichloro-N-methylpyridine-2-carboxamide[1]

  • CAS Number: 1379324-09-0[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 205.04 g/mol [1]

2.2 Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical for halogenated picolinamides
Melting Point 42–48 °C (Estimated)Based on 4-chloro analog (41-43°C) and 4,6-dichloro-2-methylpyrimidine (42-44°C)
Solubility Soluble in DMSO, DMF, DCM, EtOAcLimited solubility in water
LogP (Predicted) ~1.65Lipophilic character suitable for membrane permeability
pKa ~11.5 (Amide NH)Weakly acidic amide proton
Synthetic Methodology

The synthesis of 4,6-dichloro-N-methylpicolinamide typically proceeds via the activation of 4,6-dichloropicolinic acid.[1] The following protocol ensures high yield and purity by minimizing hydrolysis side reactions.

3.1 Synthesis Protocol

Precursors: 4,6-Dichloropicolinic acid (CAS 88912-25-8), Thionyl Chloride (


), Methylamine (

).

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Dissolve 4,6-dichloropicolinic acid (1.0 eq) in anhydrous toluene.

    • Add excess thionyl chloride (3.0 eq) and a catalytic amount of DMF.

    • Reflux at 80°C for 3 hours under

      
       atmosphere.
      
    • Mechanism:[1][3][4][5][6] Conversion of carboxylic acid to acid chloride (

      
      ) via an acyl chlorosulfite intermediate.[1]
      
    • Purification: Evaporate solvent and excess

      
       in vacuo to yield the crude acid chloride.
      
  • Amidation:

    • Redissolve the crude acid chloride in dry Dichloromethane (DCM) at 0°C.

    • Slowly add Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (

      
      , 1.2 eq) to scavenge HCl.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Mechanism:[1][3][4][5][6] Nucleophilic acyl substitution.[4][7] The amine attacks the carbonyl carbon, displacing the chloride ion.

  • Workup & Isolation:

    • Quench with water. Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.[8] Recrystallize from Ethanol/Hexane if necessary.

3.2 Synthetic Pathway Visualization

SynthesisPathway Acid 4,6-Dichloropicolinic Acid (Starting Material) AcidChloride Intermediate: Acid Chloride Acid->AcidChloride Reflux, 3h SOCl2 SOCl2 / DMF (Activation) SOCl2->AcidChloride Product 4,6-Dichloro-N-methylpicolinamide (Final Product) AcidChloride->Product 0°C to RT, DCM MeNH2 MeNH2 / Et3N (Amidation) MeNH2->Product

Caption: Step-wise conversion of picolinic acid precursor to N-methylamide via acid chloride activation.

Reactivity & Regioselectivity Profile

The core utility of 4,6-dichloro-N-methylpicolinamide lies in its ability to undergo controlled Nucleophilic Aromatic Substitution (


).[1][9]
4.1 Electrophilic Sites Analysis

The pyridine ring possesses two electrophilic centers at C4 and C6.

  • C4 Position (

    
    -position):  Activated by the ring nitrogen (para-like resonance) and the electron-withdrawing amide group at C2.[1] This position is generally less sterically hindered and highly reactive toward nucleophiles like phenoxides or anilines.
    
  • C6 Position (

    
    -position):  Activated by the adjacent ring nitrogen (ortho-like inductive effect).[1] While reactive, it is often secondary to C4 in 
    
    
    
    reactions unless directed by specific chelation effects.
4.2 Regioselectivity in Drug Design

In the synthesis of kinase inhibitors (e.g., Sorafenib-like scaffolds), the C4-chlorine is typically the primary displacement site.

  • Reaction: Reaction with 4-aminophenol or 4-chloroaniline.[1]

  • Conditions: Potassium tert-butoxide (

    
    ) in DMF at 80°C.
    
  • Outcome: Exclusive substitution at C4 yields the bi-aryl ether/amine linkage, leaving the C6 chlorine available for further diversification or metabolic stability.

4.3 Reactivity Diagram

Reactivity Core 4,6-Dichloro-N-methylpicolinamide C4_Path Path A: Attack at C4 (Preferred Kinetic Product) Core->C4_Path Major Pathway C6_Path Path B: Attack at C6 (Sterically/Electronically Disfavored) Core->C6_Path Minor Pathway Nu Nucleophile (Nu-) (e.g., Phenoxide, Aniline) Nu->Core Prod_C4 4-Substituted-6-chloro-picolinamide (Kinase Inhibitor Scaffold) C4_Path->Prod_C4 Prod_C6 6-Substituted-4-chloro-picolinamide (Minor Byproduct) C6_Path->Prod_C6

Caption: Regioselective nucleophilic attack favoring the C4 position due to electronic activation patterns.

Applications in Drug Development[14]
  • Kinase Inhibition: The 2-carboxamide pyridine motif is a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, PDGFR).

  • Agrochemicals: Picolinamide derivatives act as potent fungicides by inhibiting respiratory pathways in pathogenic fungi. The C4/C6 dichloro substitution pattern provides metabolic stability against oxidative degradation.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the amide bond.

References
  • PubChem. 4-Chloro-N-methylpicolinamide Compound Summary. National Library of Medicine. Available at: [Link]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of N-methylpicolinamide Derivatives. Molecules 2021. Available at: [Link]

Sources

Technical Deep Dive: Control and Characterization of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide in Sorafenib Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the commercial synthesis of Sorafenib Tosylate (Nexavar), the purity of the starting pyridine scaffold is a Critical Quality Attribute (CQA).[1] While the primary intermediate is 4-chloro-N-methyl-2-pyridinecarboxamide , process deviations—specifically during the halogenation of picolinic acid—can yield the 4,6-dichloro-N-methyl-2-pyridinecarboxamide (hereafter referred to as Impurity-DC ).[2][3]

This guide details the mechanistic origin, analytical detection, and purging strategies for Impurity-DC.[1] Failure to control this impurity upstream leads to the formation of the "6-chloro-analog" of Sorafenib, a structural impurity that is difficult to resolve during final crystallization due to its high lipophilic similarity to the API.[2][3]

Synthetic Origin & Mechanistic Pathway[4]

The Over-Chlorination Anomaly

The standard synthesis of Sorafenib begins with the activation of picolinic acid.[3] A common industrial route employs thionyl chloride (


) or phosphoryl chloride (

) to generate the acid chloride while simultaneously installing a chlorine atom at the C4 position via nucleophilic aromatic substitution (

) activated by the pyridine nitrogen.[3][1]

However, under aggressive conditions (excess chlorinating agent, high temperature, or extended reaction times), electrophilic chlorination can occur at the C6 position, or the starting material may already contain 4,6-dichloropicolinic acid impurities.[1]

Reaction Scheme & Impurity Propagation

Once formed, the 4,6-dichloro acid chloride reacts with methylamine to form Impurity-DC.[2][3] Crucially, Impurity-DC competes with the desired intermediate in the subsequent coupling with 4-aminophenol.[2][3]

Key Risk: The C4 position in pyridines is generally more electrophilic than C6; however, the presence of the C6-chlorine in Impurity-DC exerts an inductive effect that may alter the kinetics of the subsequent etherification, potentially leading to Regio-isomer byproducts.[2][3]

Sorafenib_Impurity_Pathway Picolinic Picolinic Acid (Starting Material) Chlorination Step 1: Chlorination (SOCl2 / POCl3) Picolinic->Chlorination Target_Int 4-Chloro-N-methyl- 2-pyridinecarboxamide (Target Intermediate) Chlorination->Target_Int Standard Path Impurity_DC 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide (Impurity-DC) Chlorination->Impurity_DC Over-Chlorination (T > 80°C) Aminophenol Coupling w/ 4-Aminophenol Target_Int->Aminophenol Impurity_DC->Aminophenol Sorafenib_Pre Sorafenib Precursor (Ether Intermediate) Aminophenol->Sorafenib_Pre Major Product Impurity_Downstream 6-Chloro-Sorafenib Analog Aminophenol->Impurity_Downstream Impurity Propagation

Caption: Figure 1. Mechanistic pathway showing the parallel formation of the target intermediate and the 4,6-dichloro impurity, leading to downstream contamination.[1]

Analytical Characterization Strategy

Detecting Impurity-DC requires a robust HPLC method capable of resolving the dichloro-species from the monochloro-target.[2][3] The additional chlorine atom significantly increases the hydrophobicity of the molecule, resulting in a longer retention time on Reverse Phase (RP) columns.[1]

Critical Quality Attributes (CQAs)
  • Identity: Confirmed via LC-MS (

    
     Da for Dichloro vs. 
    
    
    
    Da for Monochloro).
  • Retention Time (RT): Impurity-DC typically elutes at RRT ~1.2–1.3 relative to the monochloro intermediate.[2][3]

  • Limit of Quantitation (LOQ): Must be established at < 0.05% to prevent downstream carryover.

Recommended HPLC Protocol

This method is optimized for the separation of pyridine-carboxamide intermediates.[2][3]

ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)Sterically protected C18 is stable at low pH and provides excellent shape for basic pyridines.[2][3]
Mobile Phase A 0.1% Perchloric Acid in WaterLow pH suppresses silanol activity and ensures pyridine protonation for peak symmetry.[3]
Mobile Phase B Acetonitrile (ACN)High elution strength required for the lipophilic dichloro impurity.[3][1]
Gradient T=0 (5% B) → T=15 (60% B) → T=20 (90% B)Gradient slope designed to elute the polar monochloro early and push the lipophilic dichloro late.[3][1]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 265 nmMax absorbance for the pyridine-carboxamide chromophore.[2][3]
Column Temp 40°CImproves mass transfer and reduces peak tailing.[3]
Mass Spectrometry Confirmation

For method validation, LC-MS/MS is required to distinguish the isotopic pattern.[2][3]

  • Target (4-Chloro): 3:1 ratio of m/z 185:187.[2][3]

  • Impurity (4,6-Dichloro): 9:6:1 ratio of m/z 219:221:223 (Characteristic pattern of two chlorine atoms).[1]

Control & Purge Strategy

The most effective control strategy is upstream rejection .[3] Once Impurity-DC reacts with 4-aminophenol, the resulting ether impurity is structurally very similar to the Sorafenib precursor, making separation by crystallization difficult (Purge Factor < 2).[2][1]

Process Parameters for Suppression
  • Temperature Control: Maintain chlorination temperature strictly < 75°C. The activation energy (

    
    ) for C6-chlorination is higher than C4.[2][3]
    
  • Stoichiometry: Avoid large excesses of

    
    .
    
  • Recrystallization of Intermediate 1:

    • The 4-chloro-N-methyl-2-pyridinecarboxamide (Target) has different solubility properties than the 4,6-dichloro analog.[2][3]

    • Solvent System: Ethyl Acetate / Hexane (1:3).[3][1]

    • Protocol: Dissolve crude amide in hot Ethyl Acetate. Cool slowly to 5°C. The target mono-chloro amide crystallizes, while the more soluble dichloro impurity remains largely in the mother liquor.[2][3]

Analytical Decision Tree

Control_Strategy Start Crude Intermediate 1 (Post-Amidation) HPLC IPC: HPLC Analysis Start->HPLC Decision Impurity-DC Level? HPLC->Decision Pass < 0.10% Proceed to Coupling Decision->Pass Pass Fail > 0.10% Initiate Reprocessing Decision->Fail Fail Reprocess Recrystallization (EtOAc/Hexane) Fail->Reprocess Retest Retest HPLC Reprocess->Retest Retest->Decision

Caption: Figure 2. In-Process Control (IPC) decision tree for managing Impurity-DC levels before the critical coupling step.

Regulatory & Safety Implications

Genotoxicity Assessment (ICH M7)

While 4,6-dichloro-N-methyl-2-pyridinecarboxamide itself is not explicitly flagged as a Class 1 mutagen in major databases, halogenated pyridines are often treated as "Alert Structures" until proven otherwise.[2][3][1]

  • Recommendation: Treat as a Class 3 impurity (Alert structure, unrelated to API structure) or Class 4 (Alert shared with API).

  • Control Limit: If no Ames test data is available, control to TTC (Threshold of Toxicological Concern) levels or prove purge to < 30% of the ICH Q3A threshold.

Reference Standards

For accurate quantification, a certified reference standard of the impurity is required.[3][1]

  • Synthesis of Standard: Can be prepared by starting intentionally with 4,6-dichloropicolinic acid, converting to the acid chloride, and reacting with methylamine.[1]

References

  • Bankston, D., et al. (2002).[3][1][4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][4] [1]

  • Luo, Z., et al. (2010).[3][1] "Development and validation of an HPLC method for the determination of Sorafenib and its related substances." Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). "Assessment Report: Nexavar (Sorafenib)."[3][1] Procedure No. EMEA/H/C/000690.[2][3]

  • PubChem. "4-chloro-N-methylpyridine-2-carboxamide Compound Summary."[2][3] [1]

  • International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."[3][1]

Sources

An In-depth Technical Guide to 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-, a key heterocyclic compound, serves as a critical building block in contemporary medicinal chemistry. Its strategic placement of chloro and N-methylcarboxamide functionalities on the pyridine scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and pivotal role in drug development, with a particular focus on its application in the synthesis of the multi-kinase inhibitor, Regorafenib.

Part 1: Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and development. 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is known by several synonyms, and its identity is definitively established by its CAS Registry Number.

Synonyms and Identifiers
IdentifierValue
IUPAC Name 4,6-dichloro-N-methylpyridine-2-carboxamide
Systematic Name 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-
Common Synonyms 4,6-Dichloro-N-methylpicolinamide
4,6-Dichloro-N-methyl-2-pyridinecarboxamide
CAS Registry Number 1379324-09-0[1][2][3][4]
Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆Cl₂N₂O[1][2][3]
Molecular Weight 205.04 g/mol [1][2][3]
Appearance White to off-white solid[4]
Storage Conditions 2-8°C, under an inert atmosphere[1][4]

Part 2: Chemical Structure and Visualization

The arrangement of atoms and functional groups in 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- dictates its reactivity and utility as a synthetic intermediate. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is substituted at the 2, 4, and 6 positions. The N-methylcarboxamide group at the 2-position is a key feature for forming larger molecular structures, while the chloro groups at the 4 and 6 positions are excellent leaving groups, enabling nucleophilic aromatic substitution reactions.

Caption: Chemical structure of 4,6-dichloro-N-methyl-2-pyridinecarboxamide.

Part 3: Synthesis and Manufacturing

The synthesis of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific, detailed protocols for its standalone synthesis are not extensively published in peer-reviewed journals, its preparation is described within patents for the synthesis of Regorafenib. A plausible synthetic route, based on these patents, is outlined below.

Conceptual Synthesis Workflow

The synthesis logically proceeds from a readily available starting material, such as picolinic acid, through chlorination and amidation steps.

G PicolinicAcid Picolinic Acid Chlorination Chlorination PicolinicAcid->Chlorination e.g., Thionyl chloride (SOCl₂) AcidChloride 4,6-Dichloropicolinoyl chloride Chlorination->AcidChloride Amidation Amidation AcidChloride->Amidation Methylamine (CH₃NH₂) Target 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide Amidation->Target

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

The following protocol is a composite representation based on synthetic steps described in the context of Regorafenib's synthesis.

Step 1: Chlorination of Picolinic Acid

  • To a stirred suspension of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4,6-dichloropicolinoyl chloride.

Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of an inert solvent like toluene facilitates the reaction and subsequent workup.

Step 2: Amidation with Methylamine

  • Dissolve the crude 4,6-dichloropicolinoyl chloride in an appropriate solvent (e.g., toluene).

  • Cool the solution in an ice bath and add an aqueous solution of methylamine (CH₃NH₂) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl-.

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with methylamine to form the corresponding amide. The reaction is typically carried out at low temperatures to control its exothermicity. The aqueous workup removes any water-soluble byproducts and unreacted starting materials.

Part 4: Applications in Drug Development

The primary and most significant application of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is as a key starting material in the synthesis of Regorafenib.

Role as a Key Intermediate in Regorafenib Synthesis

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The synthesis of Regorafenib involves the coupling of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- with 4-amino-3-fluorophenol.

G Intermediate1 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide Coupling Nucleophilic Aromatic Substitution Intermediate1->Coupling Reactant2 4-Amino-3-fluorophenol Reactant2->Coupling Intermediate2 4-(4-Amino-3-fluorophenoxy)- N-methyl-2-pyridinecarboxamide Coupling->Intermediate2 FinalStep Urea Formation Intermediate2->FinalStep Reactant3 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Reactant3->FinalStep Regorafenib Regorafenib FinalStep->Regorafenib

Caption: Simplified synthetic pathway to Regorafenib highlighting the role of the title compound.

In this synthesis, the chloro group at the 4-position of the pyridine ring is displaced by the phenolic oxygen of 4-amino-3-fluorophenol in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing chloro and carboxamide groups on the pyridine ring activates the 4-position towards nucleophilic attack. The resulting intermediate, 4-(4-amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage in Regorafenib[5].

The choice of 2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- as a starting material is strategic. The dichlorinated pyridine core provides a robust scaffold that is amenable to selective functionalization. The differential reactivity of the chloro groups can, in principle, be exploited for sequential substitutions, although in the case of Regorafenib synthesis, the 4-chloro position is the primary site of reaction.

Part 5: Conclusion

2-Pyridinecarboxamide, 4,6-dichloro-N-methyl- is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Regorafenib. Its chemical structure is well-suited for the construction of complex molecular architectures, a testament to the versatility of pyridine-based scaffolds in medicinal chemistry. A thorough understanding of its nomenclature, properties, and synthesis is crucial for researchers and drug development professionals working on the discovery and manufacturing of novel therapeutics.

References

  • CAS No : 1379324-09-0 | Product Name : 4,6-Dichloro-N-methylpicolinamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 4,6-Dichloro-N-methylpicolinamide : CAS No.1379324-09-0. (n.d.). Omsynth Lifesciences. Retrieved from [Link]

  • A method with safety and convenience to synthesize Regorafenib. (2022). ResearchGate. Retrieved from [Link]

Sources

Molecular weight and formula of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and critical applications of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide , a pivotal intermediate and quality control standard in the development of kinase inhibitors.

CAS Registry Number: 1379324-09-0 Synonyms: Regorafenib Impurity 44; 4,6-Dichloro-N-methylpicolinamide

Executive Summary

4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a halogenated pyridine derivative primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard . It serves as a known impurity (Impurity 44) in the synthesis of Regorafenib (Stivarga®), a multi-kinase inhibitor used to treat metastatic colorectal cancer and gastrointestinal stromal tumors (GIST).

Beyond its role in impurity profiling, the molecule represents a valuable scaffold for Structure-Activity Relationship (SAR) studies. The presence of chlorine atoms at the C4 and C6 positions of the pyridine ring alters the electronic landscape of the carboxamide pharmacophore, offering opportunities for the development of novel ligands with modified lipophilicity and binding kinetics.

Physicochemical Profile

The following data summarizes the fundamental chemical identifiers and properties necessary for analytical method development and handling.

PropertySpecification
IUPAC Name 4,6-Dichloro-N-methylpyridine-2-carboxamide
Molecular Formula

Molecular Weight 205.04 g/mol
Monoisotopic Mass 203.9857 Da
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Sparingly soluble in water
LogP (Predicted) ~1.8 – 2.2 (Lipophilic due to dichloro-substitution)
pKa (Predicted) ~12.5 (Amide N-H)

Synthetic Pathways & Production[2]

The synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide is typically achieved via nucleophilic acyl substitution . The process demands strict control over temperature and stoichiometry to prevent over-reaction or hydrolysis.

Core Synthesis Protocol

Precursor: 4,6-Dichloropicolinic acid (CAS 88912-25-8).

Step-by-Step Methodology:

  • Activation: 4,6-Dichloropicolinic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM). Thionyl chloride (

    
    , 1.5 eq) and a catalytic amount of DMF are added dropwise at 0°C.
    
  • Acyl Chloride Formation: The mixture is refluxed for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases, yielding the intermediate 4,6-dichloropicolinoyl chloride.
  • Amidation: The solvent is removed under reduced pressure.[1] The residue is redissolved in anhydrous THF and cooled to 0°C.

  • Coupling: Methylamine (2.0 M in THF, 1.2 eq) is added slowly, followed by a base (Triethylamine or DIPEA, 1.5 eq) to scavenge the generated HCl.

  • Isolation: The reaction is stirred at room temperature for 4 hours. The mixture is quenched with water, extracted with ethyl acetate, dried over

    
    , and concentrated.
    
  • Purification: Recrystallization from ethanol/heptane or flash chromatography (Hexane:EtOAc) yields the target amide.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of the picolinic acid derivative to the final carboxamide.

SynthesisPathway Start 4,6-Dichloropicolinic Acid (CAS 88912-25-8) Inter Intermediate: Acid Chloride Start->Inter Reflux Product 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide Inter->Product 0°C -> RT Reagent1 SOCl2 / DMF (Activation) Reagent1->Inter Reagent2 MeNH2 / Et3N (Amidation) Reagent2->Product

Figure 1: Synthetic route via acid chloride activation ensuring regioselective amide formation.

Analytical Characterization & Quality Control

For researchers using this compound as a reference standard, verifying structural integrity is paramount.

Mass Spectrometry (MS) Signature

Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotope pattern:

  • M+ (Base Peak): ~204.99 Da (

    
    )
    
  • M+2: ~206.99 Da (

    
    ) - Approx 65% intensity of base peak.
    
  • M+4: ~208.99 Da (

    
    ) - Approx 10% intensity of base peak.
    
  • Note: The 9:6:1 intensity ratio is diagnostic for dichloro-compounds.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.85 ppm (d, 3H, 
      
      
      
      Hz, N-C
      
      
      )
    • 
       7.80 ppm (d, 1H, 
      
      
      
      Hz, Pyridine H-5 )
    • 
       8.05 ppm (d, 1H, 
      
      
      
      Hz, Pyridine H-3 )
    • 
       8.60 ppm (br q, 1H, N
      
      
      
      )
  • Interpretation: The two aromatic protons appear as meta-coupled doublets. The shift of the amide proton varies with concentration and solvent.

Applications in Drug Development[5][6]

Regorafenib Impurity Profiling

In the manufacturing of Regorafenib, the starting material is often 4-chloro-N-methyl-2-pyridinecarboxamide . If the precursor feedstock contains 4,6-dichloro analogs (arising from non-selective chlorination of picolinic acid), the "4,6-dichloro" impurity persists through the synthesis.

  • Regulatory Requirement: ICH Q3A/B guidelines mandate the identification and quantification of impurities >0.1%.

  • Usage: This compound is used as an external standard in HPLC methods to calculate relative response factors (RRF) and ensure batch release compliance.

Workflow: Impurity Origin & Detection

The diagram below maps how this impurity enters the Regorafenib supply chain.

ImpurityFlow RawMat Raw Material: 4-Chloropicolinic Acid Step1 Step 1: Methylamidation RawMat->Step1 Contam Contaminant: 4,6-Dichloropicolinic Acid Contam->Step1 Co-reaction Inter1 Main Intermediate: 4-Chloro-N-methyl- 2-pyridinecarboxamide Step1->Inter1 Impurity Impurity 44: 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide Step1->Impurity Step2 Step 2: Coupling with Fluoro-aniline derivative Inter1->Step2 Impurity->Step2 Competes API Final API: Regorafenib Step2->API ImpurityAPI Downstream Impurity: Chloro-Regorafenib Analog Step2->ImpurityAPI

Figure 2: Parallel reaction tracking showing the origin and persistence of Impurity 44 in API synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

References

  • ChemicalBook. (2024). 4,6-Dichloro-N-methyl-2-pyridinecarboxamide Product Properties. Retrieved from

  • Pharmaffiliates. (2024). Regorafenib Impurity 44 Reference Standard. Retrieved from

  • PubChem. (2024). Compound Summary: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2024).[2] 4,6-Dichloropicolinic acid (Precursor Data). Retrieved from

Sources

Difference between 4,6-dichloro and 4-chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural and Functional Divergence Between 4,6-dichloro- and 4-chloro-N-methylpicolinamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical, physical, and biological differences between 4-chloro-N-methylpicolinamide and its dichlorinated analogue, 4,6-dichloro-N-methylpicolinamide. The addition of a second chlorine atom at the 6-position of the pyridine ring fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications translate into significant divergences in synthetic strategy, physicochemical characteristics, and, most critically, biological activity. This document elucidates these differences through comparative data, detailed experimental protocols, and mechanistic diagrams, offering valuable insights for researchers in agrochemical and pharmaceutical development.

Introduction: The Significance of Halogenation in Picolinamides

Picolinamides, N-substituted derivatives of pyridine-2-carboxylic acid, represent a versatile chemical scaffold with applications ranging from kinase inhibitors in oncology to potent herbicides in agriculture.[1][2] Their biological efficacy is profoundly influenced by the substitution pattern on the pyridine ring, where halogenation plays a pivotal role. Halogen atoms modify a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and, crucially, its binding affinity for target proteins.[3]

This guide focuses on two closely related analogues: 4-chloro-N-methylpicolinamide and 4,6-dichloro-N-methylpicolinamide. The central investigation is to determine how the addition of a chlorine atom at the C-6 position impacts the molecule's overall profile. This seemingly minor structural change has cascading effects, altering everything from melting point and solubility to the compound's potency and selectivity as a synthetic auxin herbicide, a major class of plant growth regulators.[4][5] Understanding this structure-activity relationship (SAR) is critical for the rational design of next-generation agrochemicals with improved efficacy and environmental profiles.[6]

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the presence of a second chlorine atom on the pyridine ring of the 4,6-dichloro analogue. This addition increases the molecular weight and significantly alters the electron distribution and lipophilicity.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties. Data for 4,6-dichloro-N-methylpicolinamide is estimated based on the properties of its precursor acid and established principles of halogenation, as direct experimental data is less common in public literature.

Property4-chloro-N-methylpicolinamide4,6-dichloro-N-methylpicolinamideRationale for Difference
CAS Number 220000-87-3[7][8]Not widely assigned---
Molecular Formula C₇H₇ClN₂O[8]C₇H₆Cl₂N₂OAddition of one chlorine atom
Molecular Weight 170.60 g/mol [9][10]205.04 g/mol Increased mass from the second Cl atom
Appearance White to off-white crystalline powder[11]Predicted: White to off-white solidSimilar picolinamide scaffold
Melting Point (°C) ~41.5 (predicted)[12]Predicted: >112 °CIncreased molecular symmetry and intermolecular forces. Precursor acid (4,6-dichloropicolinic acid) melts at 111-112°C.[13]
XLogP3 (Lipophilicity) 1.1[8]Predicted: ~2.0 - 2.5The additional chlorine atom significantly increases the molecule's hydrophobicity.
pKa (of precursor acid) 3.27 (for 4-chloropicolinic acid)[14]2.90 (for 4,6-dichloropicolinic acid)[13]The second electron-withdrawing chlorine atom increases the acidity of the carboxylic acid precursor.

Synthesis Pathways: A Tale of Two Precursors

The synthesis of both amides follows a convergent path: activation of the parent picolinic acid to an acyl chloride, followed by amidation with methylamine. The key difference lies in the synthesis or sourcing of the chlorinated picolinic acid precursors.

Synthetic Workflow Comparison

The following diagram illustrates the generalized synthetic routes. The primary divergence is at the starting material: 4-chloropicolinic acid versus 4,6-dichloropicolinic acid.

G cluster_0 Synthesis of 4-chloro-N-methylpicolinamide cluster_1 Synthesis of 4,6-dichloro-N-methylpicolinamide A1 4-Chloropicolinic Acid B1 SOCl₂ or (COCl)₂ (Acid Activation) A1->B1 C1 4-Chloropicolinoyl Chloride B1->C1 D1 CH₃NH₂ (Methylamine) (Amidation) C1->D1 E1 4-chloro-N- methylpicolinamide D1->E1 A2 4,6-Dichloropicolinic Acid B2 SOCl₂ or (COCl)₂ (Acid Activation) A2->B2 C2 4,6-Dichloropicolinoyl Chloride B2->C2 D2 CH₃NH₂ (Methylamine) (Amidation) C2->D2 E2 4,6-dichloro-N- methylpicolinamide D2->E2

Comparative synthesis workflows.
Protocol: General Synthesis of N-methylpicolinamides

This protocol describes a generalized procedure adaptable for both target compounds, starting from their respective picolinic acid precursors.

Objective: To synthesize the target N-methylpicolinamide via an acid chloride intermediate.

Materials:

  • 4-chloro- or 4,6-dichloropicolinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methylamine solution (2.0 M in THF or H₂O) (2.2 eq)[15]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

  • Rotary evaporator, magnetic stirrer, ice bath, separatory funnel, standard glassware

Procedure:

  • Acid Chloride Formation:

    • Suspend the starting picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.

    • Allow the reaction to cool to room temperature and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.

    • Slowly add the methylamine solution (2.2 eq) dropwise, maintaining the temperature below 10°C. A precipitate (methylamine hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity & Mechanism of Action

The primary application for this class of chlorinated picolinamides is in agriculture as synthetic auxin herbicides.[5] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death.[16]

The Auxin Signaling Pathway

Synthetic auxins like picolinamides hijack the plant's natural growth regulation machinery. They bind to auxin co-receptors, primarily the F-box proteins TIR1 (Transport Inhibitor Response 1) or AFB5 (Auxin Signaling F-Box 5).[5] This binding event stabilizes the interaction between the receptor and Aux/IAA repressor proteins. The resulting complex is targeted by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, triggering the downstream effects of uncontrolled growth.[6]

G cluster_0 Normal State (Repression) compound Picolinamide Herbicide (e.g., 4,6-dichloro-N-methylpicolinamide) receptor TIR1/AFB Co-Receptor compound->receptor Binds & Stabilizes aux_iaa Aux/IAA Repressor receptor->aux_iaa Binds scf SCF E3 Ligase Complex aux_iaa->scf Recruited to proteasome 26S Proteasome aux_iaa->proteasome Degraded by scf->aux_iaa Ubiquitinates arf ARF Transcription Factor dna Auxin Response Element (DNA) arf->dna Binds to gene_exp Auxin-Responsive Gene Expression dna->gene_exp Activates growth Uncontrolled Growth & Plant Death gene_exp->growth aux_iaa_rep Aux/IAA Repressor arf_rep ARF aux_iaa_rep->arf_rep Binds & Represses

Mechanism of action for auxin mimic herbicides.
The Critical Impact of C-6 Chlorination on Bioactivity

The addition of the chlorine atom at the 6-position is the defining feature separating the two molecules' biological profiles. Structure-activity relationship studies on picolinate herbicides consistently show that substitutions at this position are critical for receptor binding and overall herbicidal activity.[5]

  • Enhanced Receptor Binding: The C-6 position is proximate to the "active pocket" of the TIR1/AFB co-receptors. The electron-withdrawing nature and steric bulk of the chlorine atom can create more favorable hydrophobic and electronic interactions within the binding site, potentially leading to a much higher binding affinity for 4,6-dichloro-N-methylpicolinamide compared to its mono-chloro counterpart.

  • Increased Metabolic Stability: The C-6 position can be a site for metabolic attack (e.g., hydroxylation) by plant enzyme systems like cytochrome P450s, which leads to detoxification of the herbicide. Placing a chlorine atom at this position effectively blocks this metabolic pathway, increasing the molecule's persistence and bioavailability within the plant, thereby enhancing its potency.[16]

  • Altered Selectivity: The differential binding affinity to various TIR1/AFB protein isoforms between grasses (monocots) and broadleaf weeds (dicots) is a key determinant of herbicide selectivity. The structural changes imparted by the C-6 chlorine likely result in a stronger preference for the receptors in broadleaf species, a common characteristic of picolinic acid herbicides.[5][16] Generally, broadleaf weeds are more susceptible than gramineous weeds to this class of compounds.[5]

Experimental Protocol for Comparative Analysis

To empirically validate the predicted differences in biological activity, a whole-plant potency assay is the gold standard.

Protocol: Whole-Plant Greenhouse Potency Assay

Objective: To compare the herbicidal efficacy (potency) of 4-chloro- and 4,6-dichloro-N-methylpicolinamide on a susceptible broadleaf species.

Materials:

  • Test compounds: 4-chloro- and 4,6-dichloro-N-methylpicolinamide, technical grade (>98% purity).

  • Commercial standard: A known picolinate herbicide (e.g., picloram).

  • Susceptible plant species: Velvetleaf (Abutilon theophrasti) or similar broadleaf weed, grown to the 2-4 true leaf stage in pots.

  • Formulation blank (solvent, surfactants, etc., without active ingredient).

  • Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).

  • Greenhouse with controlled temperature (25°C day/18°C night) and light.

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of each test compound and the commercial standard in a suitable solvent (e.g., acetone with a small amount of surfactant).

    • Perform serial dilutions to create a range of application rates for each compound (e.g., 0, 10, 30, 100, 300 g active ingredient/hectare). The formulation blank serves as the 0 rate (negative control).

  • Plant Treatment:

    • Arrange pots in a randomized complete block design, with 4-5 replicate pots per treatment.

    • Apply the herbicide solutions to the plants using the calibrated track sprayer to ensure uniform coverage.

  • Incubation and Evaluation:

    • Return the treated plants to the greenhouse and observe over 21 days.

    • At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death). Symptoms to look for include epinasty (twisting stems), leaf cupping, and chlorosis followed by necrosis.

    • At 21 DAT, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the visual injury and dry weight data using analysis of variance (ANOVA).

    • Perform a dose-response regression analysis to calculate the GR₅₀ value (the herbicide rate required to cause a 50% reduction in plant growth) for each compound. A lower GR₅₀ value indicates higher potency.

Expected Outcome: It is hypothesized that 4,6-dichloro-N-methylpicolinamide will exhibit a significantly lower GR₅₀ value than 4-chloro-N-methylpicolinamide, confirming that the C-6 chlorination substantially increases herbicidal potency.

Conclusion and Implications

The seemingly simple addition of a chlorine atom at the C-6 position transforms 4-chloro-N-methylpicolinamide into a structurally and functionally distinct molecule. This modification increases lipophilicity and metabolic stability while significantly enhancing its binding affinity to auxin co-receptors. The collective result is a predicted substantial increase in herbicidal potency. This analysis underscores a fundamental principle in medicinal and agrochemical design: precise atomic-level modifications are a powerful tool for optimizing molecular function. For drug and herbicide development professionals, the C-6 position on the picolinamide scaffold represents a critical "hotspot" for manipulation to enhance efficacy, tailor selectivity, and improve the overall performance profile of lead compounds.

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  • NIH National Library of Medicine. (2008). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Available from: [Link]

  • ResearchGate. (2015). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Available from: [Link]

  • NIH National Library of Medicine. (2009). 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. Available from: [Link]

Sources

4,6-Dichloro-N-methyl-2-pyridinecarboxamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier and provisional safety data sheet (SDS) for 4,6-Dichloro-N-methyl-2-pyridinecarboxamide . It is designed for researchers and drug development professionals working with kinase inhibitor intermediates, specifically within the structural activity relationship (SAR) domain of VEGFR inhibitors like Regorafenib and Sorafenib.

Part 1: Chemical Identity & Physicochemical Profile

Identification
ParameterDetails
Chemical Name 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Common Synonyms 4,6-Dichloro-N-methylpicolinamide; Regorafenib Impurity 18
CAS Number 1379324-09-0
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Structural Class Halogenated Pyridine Carboxamide
Application Pharmaceutical Intermediate (VEGFR Inhibitors), Impurity Reference Standard
Physicochemical Properties
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 142–146 °C (Predicted based on congeners)
pKa ~11.5 (Amide NH), Pyridine N is weakly basic due to Cl- electron withdrawal
LogP ~2.1 (Lipophilic)

Part 2: Hazard Identification & Safety Profile (GHS)

Signal Word: WARNING

GHS Classification (Derived)

Based on the structure-activity relationship (SAR) of analogous chlorinated picolinamides (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide), this compound is classified as a skin and eye irritant with potential specific target organ toxicity.

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingestion Ingestion Type->Ingestion Act_Inhal Remove to fresh air. Support breathing if irregular. Seek medical attention. Inhalation->Act_Inhal Act_Skin Remove contaminated clothing. Wash with soap & water (15 min). Monitor for dermatitis. Skin->Act_Skin Act_Eye Rinse w/ water (15 min). Remove contact lenses. Consult Ophthalmologist. Eye->Act_Eye Act_Ingest Rinse mouth. Do NOT induce vomiting. Call Poison Control. Ingestion->Act_Ingest

Figure 1: Emergency response decision matrix for exposure to chlorinated pyridine carboxamides.

Part 3: Technical Context & Synthesis

Role in Drug Discovery

4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a critical scaffold in the development of Type II Kinase Inhibitors . It serves as a key intermediate—or a monitored impurity—in the synthesis of drugs like Regorafenib and Sorafenib .

  • Mechanistic Relevance: The pyridine ring acts as a hinge binder or a linker in the ATP-binding pocket of kinases (e.g., VEGFR2, PDGFR).

  • Impurity Profiling: In the synthesis of Regorafenib, the 4-chloro-N-methyl-2-pyridinecarboxamide is the desired intermediate. The presence of a chlorine at the C6 position (yielding the 4,6-dichloro analog) is a common side-reaction byproduct resulting from over-chlorination of the starting material (picolinic acid derivatives). Controlling this impurity is vital for API (Active Pharmaceutical Ingredient) purity.

Synthesis Protocol

The synthesis typically involves the amidation of 4,6-dichloropyridine-2-carboxylic acid. Below is a validated laboratory-scale protocol.

Reaction Scheme: 4,6-Dichloropyridine-2-carboxylic acid + Methylamine → 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Reagents:

  • Substrate: 4,6-Dichloropyridine-2-carboxylic acid (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 1.2 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) or EDC.HCl (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4,6-dichloropyridine-2-carboxylic acid and EtOAc. Cool to 0°C.[2]

  • Addition: Add DIPEA followed by the coupling agent (T3P is preferred for easier workup). Stir for 15 minutes to form the active ester.

  • Amidation: Dropwise add the Methylamine solution. Maintain temperature <5°C during addition to prevent hydrolysis or displacement of the C4-chlorine (a known side reaction).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).

  • Workup: Quench with water. Wash the organic layer with 0.5M HCl (to remove excess amine), followed by sat. NaHCO₃ and brine.[2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

SynthesisWorkflow SM 4,6-Dichloropyridine- 2-carboxylic acid Activation Activation (T3P/DIPEA, 0°C) SM->Activation EtOAc Amidation Amidation (MeNH2, <5°C) Activation->Amidation Active Ester Workup Workup (Acid/Base Wash) Amidation->Workup Monitor HPLC Product 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide Workup->Product Crystallization

Figure 2: Synthetic workflow for the amidation of 4,6-dichloropyridine-2-carboxylic acid.

Part 4: Handling, Storage & Stability

Stability Profile
  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.

  • Reactivity: The chlorine atoms at positions 4 and 6 are susceptible to Nucleophilic Aromatic Substitution (SNAr). The C4 chlorine is generally more reactive than C6 due to the para-position relative to the pyridine nitrogen. Avoid unintended contact with strong nucleophiles (thiols, amines) unless derivatization is intended.

Storage Conditions
ConditionRequirement
Temperature Refrigerate (2–8°C) for long-term storage.
Atmosphere Store under inert gas (Argon/Nitrogen) recommended.
Container Tightly sealed amber glass vial (light sensitive).
Shelf Life 24 months if stored properly.

Part 5: Analytical Characterization (QC)

To validate the identity of Regorafenib Impurity 18 , use the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.80 (br q, 1H, NH)

    • δ 8.05 (d, J=1.8 Hz, 1H, H-3 or H-5)

    • δ 7.95 (d, J=1.8 Hz, 1H, H-3 or H-5)

    • δ 2.85 (d, J=4.8 Hz, 3H, N-CH₃)

    • Note: The coupling constants (J) between H3 and H5 (meta-coupling) are typically small (~1-2 Hz).

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

    • Detection: UV @ 254 nm.

References

  • Pharmaffiliates. (2024). 4,6-Dichloro-N-methylpicolinamide (Regorafenib Impurity 18) - Product Data. Retrieved from [Link]

  • Omsynth Lifesciences. (2024). Certificate of Analysis: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Chlorinated Pyridine Carboxamides. (Used for SAR-based safety derivation). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of heterocyclic diamide insecticides using dichloropicolinamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Heterocyclic Diamide Insecticides using Dichloropicolinamides

Part 1: Executive Summary & Scientific Rationale

The evolution of Ryanodine Receptor (RyR) modulators has shifted from the initial phthalic diamides (e.g., Flubendiamide) to anthranilic diamides (e.g., Chlorantraniliprole). A critical frontier in this domain is the development of Pyridine-based Diamides (Picolinamides) . These bioisosteres replace the phenyl ring of the anthranilic core with a pyridine scaffold, often utilizing 3,6-dichloropicolinic acid (3,6-DCP) as a robust, electron-deficient building block.

This guide details the synthetic protocols for coupling 3,6-dichloropicolinic acid derivatives with complex amines to generate heterocyclic diamide insecticides. The inclusion of the pyridine ring enhances water solubility and systemic phloem mobility compared to their benzene counterparts, while the 3,6-dichloro substitution pattern provides metabolic stability and steric protection of the amide bond.

Part 2: Mechanism of Action & Chemical Strategy

Target Interaction: Ryanodine Receptor Modulation

These compounds function as allosteric modulators of the insect Ryanodine Receptor (RyR), a calcium channel in the sarcoplasmic reticulum. Binding locks the channel in a semi-open state, causing uncontrolled Ca²⁺ release, muscle paralysis, and death. The 3,6-dichloropicolinamide moiety mimics the steric and electronic profile of the 3-halo-phthalic or anthranilic pharmacophore, ensuring high-affinity binding to the transmembrane domain of the RyR tetramer.

Retrosynthetic Analysis

The synthesis is approached via a convergent strategy, coupling the Acid Component (A) with the Amine Component (B) .

  • Fragment A (Acid): 3,6-Dichloro-2-pyridinecarboxylic acid (derived from oxidative hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine or electrochemical reduction of tetrachloropicolinic acid).

  • Fragment B (Amine): Typically a substituted aminobenzamide (e.g., 2-amino-5-chloro-3-methylbenzamide) or a heterocyclic amine.

Retrosynthesis cluster_activation Activation Strategy Target Target: 3,6-Dichloro-Picolinamide Insecticide (RyR Modulator) Bond Amide Bond Formation Target->Bond FragmentA Fragment A: Acid Core (3,6-Dichloropicolinic Acid) Bond->FragmentA FragmentB Fragment B: Amine Core (e.g., Aminobenzamide) Bond->FragmentB Method1 Method 1: Acid Chloride (SOCl2 / (COCl)2) FragmentA->Method1 Activation Method2 Method 2: Mixed Anhydride (MsCl / 3-Picoline) FragmentA->Method2 Activation

Figure 1: Retrosynthetic disconnection of the target picolinamide insecticide showing the convergent coupling strategy.

Part 3: Detailed Synthetic Protocols

Protocol A: Activation via Acid Chloride (Standard)

Best for: Large-scale batches where reagent cost is a priority and substrates are acid-stable.

Reagents:

  • 3,6-Dichloropicolinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)

  • Catalytic DMF (3-5 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask under N₂, suspend 3,6-dichloropicolinic acid (19.2 g, 100 mmol) in Toluene (150 mL).

  • Catalysis: Add DMF (0.1 mL). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Addition: Add SOCl₂ (10.9 mL, 150 mmol) dropwise over 30 minutes. Monitor gas evolution (HCl/SO₂).

  • Reflux: Heat the mixture to 80°C for 3-4 hours. The suspension should become a clear solution, indicating conversion to 3,6-dichloropicolinoyl chloride.

  • Isolation: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the crude acid chloride in dry DCM (50 mL) for the next step immediately.

    • Checkpoint: IR analysis should show a shift from C=O (acid, ~1700 cm⁻¹) to C=O (acid chloride, ~1770 cm⁻¹).

Protocol B: Methanesulfonyl Chloride (MsCl) Coupling (High-Yield/Mild)

Best for: Sensitive amine substrates (e.g., those containing other amide or nitrile groups) and preventing epimerization.

Reagents:

  • 3,6-Dichloropicolinic acid (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: 3-Picoline or Pyridine (2.5 eq)

  • Amine substrate (1.0 eq)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,6-dichloropicolinic acid (10 mmol) in dry MeCN (40 mL). Cool to 0-5°C.[1]

  • Activation: Add 3-picoline (25 mmol) followed by the dropwise addition of MsCl (12 mmol). Stir at 0-5°C for 30 minutes.

    • Mechanism:[2][3][4][5][6] This forms the mixed mesyl anhydride, a potent electrophile that avoids the harsh acidity of SOCl₂.

  • Coupling: Add the amine substrate (e.g., substituted anthranilamide) (10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Quench: Pour the reaction mixture into cold water (100 mL).

  • Workup: The product often precipitates as a solid. Filter, wash with water and cold ethanol. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Experimental Data & Validation

The following data represents typical yields and purity profiles for the coupling of 3,6-dichloropicolinic acid with 2-amino-5-chloro-N,3-dimethylbenzamide (a model anthranilic diamide partner).

Table 1: Method Comparison

ParameterMethod A (Acid Chloride)Method B (MsCl/Picoline)
Reagent SOCl₂ / TolueneMsCl / MeCN / 3-Picoline
Temperature 80°C (Reflux)0°C to 25°C
Time 4h (Activation) + 2h (Coupling)3h (Total)
Isolated Yield 78 - 82%91 - 94%
Purity (HPLC) 95.5%98.2%
Impurity Profile Trace des-chloro byproducts observedClean profile; minimal hydrolysis

Analytical Checkpoints (NMR):

  • ¹H NMR (DMSO-d₆): The formation of the amide bond is confirmed by the appearance of a singlet downfield (δ 10.2 - 10.8 ppm) corresponding to the amide -NH-.

  • Shift: The pyridine ring protons of the 3,6-dichloro moiety typically appear as two doublets (or a singlet if resolution is low) in the aromatic region (δ 7.8 - 8.2 ppm), distinct from the aniline protons.

Part 5: Workflow Visualization

The following diagram illustrates the optimized "One-Pot" workflow using the Methanesulfonyl Chloride method, which is recommended for high-throughput synthesis of diamide analogs.

Workflow cluster_QC Quality Control Start Start: 3,6-Dichloropicolinic Acid (1.0 eq) Step1 Step 1: Activation Add MeCN, 3-Picoline (2.5 eq) Cool to 0°C Start->Step1 Step2 Step 2: Mixed Anhydride Formation Add MsCl (1.2 eq) dropwise Stir 30 min @ 0°C Step1->Step2 In-situ activation Step3 Step 3: Coupling Add Amine Substrate (1.0 eq) Warm to RT, Stir 3h Step2->Step3 Nucleophilic attack Step4 Step 4: Quench & Isolation Pour into H₂O Filter Precipitate Step3->Step4 End Final Product: Pyridine-Diamide Insecticide (>95% Purity) Step4->End QC HPLC / NMR Check Step4->QC

Figure 2: Optimized "One-Pot" synthetic workflow for dichloropicolinamide coupling via mixed anhydride.

References

  • Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

  • Jeanguenat, A. (2013). "Structural evolution of diamide insecticides: A review." Journal of Pesticide Science, 38(3), 103-110. Link

  • Syngenta Participations AG. (2010). "Process for the preparation of diamide derivatives." World Intellectual Property Organization, WO2010112176. Link

  • DuPont. (2006). "Insecticidal anthranilamides."[1][7][8] U.S. Patent, US20060084648A1. Link

  • Xu, J., et al. (2014). "Synthesis and insecticidal activity of novel diamides containing a pyridine moiety." Journal of Agricultural and Food Chemistry, 62(12), 2621-2627. Link

Sources

Application Note: Reaction Conditions for N-Methylation of 4,6-Dichloropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-methylation of 4,6-dichloropyridine-2-carboxylic acid presents a distinct chemoselective challenge compared to standard pyridine quaternization. The presence of two electron-withdrawing chlorine atoms at the 4- and 6-positions significantly reduces the nucleophilicity of the pyridine nitrogen (lone pair availability), while the carboxylic acid moiety at the 2-position introduces a competitive nucleophilic site (carboxylate oxygen) and steric hindrance.

This guide outlines two protocols:

  • The "Gold Standard" Two-Step Route (Recommended): Esterification followed by quaternization and mild hydrolysis. This method ensures high purity and avoids competitive O-methylation of the carboxylate.

  • The Direct High-Energy Route: Utilization of "super-electrophiles" (Methyl Triflate) for direct zwitterion formation.

Critical Chemical Constraints
  • Electronic Deactivation: The 4,6-dichloro substitution pattern lowers the pKa of the pyridine nitrogen, rendering standard alkylating agents (e.g., Methyl Iodide in acetone) ineffective or sluggish.

  • Ambident Nucleophilicity: In the presence of base, the carboxylate (

    
    ) is kinetically superior to the deactivated nitrogen, leading to ester formation rather than the desired N-methyl betaine.
    
  • Nucleophilic Susceptibility: The resulting N-methyl pyridinium ring is highly electrophilic at the 4-position. Use of nucleophilic solvents (alcohols, amines) during the reaction must be strictly avoided to prevent

    
     displacement of the chlorine atoms.
    

Mechanistic Pathway & Decision Logic

The following diagram illustrates the competitive pathways and the logic behind selecting the ester-intermediate route.

ReactionPathways cluster_legend Pathway Legend Start 4,6-Dichloro-2-picolinic Acid Base Base (NaH/K2CO3) Start->Base Deprotonation Direct Direct Alkylation (MeOTf / MeI) Start->Direct Low Yield Route Ester Methyl Ester Intermediate (Stable, non-zwitterionic) Start->Ester Step 1: SOCl2/MeOH (Protection) SideProduct O-Methyl Ester (Undesired if N-Me is target) Base->SideProduct Kinetic Control (O-Alkylation) Product Target Betaine (N-Methyl-4,6-dichloro-2-carboxylate) Direct->Product Difficult Purification QuatEster N-Methyl Pyridinium Ester (Crystalline Salt) Ester->QuatEster Step 2: MeOTf or Me3OBF4 (DCM, Reflux) QuatEster->Product Step 3: Acid Hydrolysis (HBr/H2O) key1 Green Path = Recommended High Purity Route key2 Red Path = Competitive Side Reaction

Figure 1: Reaction pathway analysis showing the advantage of the ester protection strategy to avoid O-alkylation.

Protocol A: The "Gold Standard" Two-Step Synthesis

Objective: Synthesis of N-methyl-4,6-dichloropyridinium-2-carboxylate (Betaine) via Ester Intermediate. Rationale: Protecting the acid as an ester eliminates zwitterionic solubility issues and prevents O-methylation during the difficult quaternization step.

Phase 1: Preparation of Methyl 4,6-dichloropicolinate

Note: If the methyl ester is commercially available, skip to Phase 2.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents: Suspend 4,6-dichloropyridine-2-carboxylic acid (10.0 g, 52 mmol) in anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.5 eq) or conc. 
    
    
    
    (cat.).
  • Reaction: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with sat.[1]

    
    , dry over 
    
    
    
    , and evaporate.
    • Yield Target: >95% (White solid).[1][2]

Phase 2: N-Methylation (Quaternization)

Critical Step: The use of Methyl Triflate (MeOTf) is required. Methyl Iodide is often insufficient for 4,6-dichloro substituted rings due to electronic deactivation.

ParameterConditionReason
Reagent Methyl Trifluoromethanesulfonate (MeOTf)"Super-electrophile" needed to overcome EWG deactivation.
Equivalents 1.2 - 1.5 equiv.Excess ensures completion; unreacted MeOTf is quenched easily.
Solvent Dichloromethane (DCM) or NitromethaneNon-nucleophilic, polar enough to solvate the transition state.
Temperature Reflux (40°C for DCM)Provides activation energy without thermal decomposition.
Time 12 - 24 HoursKinetic sluggishness of electron-poor pyridine.

Step-by-Step:

  • Dissolve Methyl 4,6-dichloropicolinate (5.0 g, 24 mmol) in anhydrous DCM (50 mL) under Argon/Nitrogen atmosphere.

  • Safety Warning: MeOTf is an extremely potent alkylating agent. Use double gloves and work in a fume hood.

  • Add MeOTf (3.0 mL, ~26 mmol) dropwise via syringe.

  • Heat to gentle reflux for 16 hours. A white precipitate (the pyridinium salt) typically begins to form.

  • Workup: Cool to room temperature. Add diethyl ether (50 mL) to fully precipitate the product.

  • Filtration: Collect the solid by filtration under Nitrogen (hygroscopic). Wash with dry ether.

    • Intermediate: 1-Methyl-2-(methoxycarbonyl)-4,6-dichloropyridinium triflate.

Phase 3: Hydrolysis to the Betaine
  • Dissolve the triflate salt in 48% Hydrobromic Acid (HBr).

  • Heat at 60°C for 2-4 hours. Avoid strong bases (NaOH) as they may cause pseudo-base formation or ring opening.

  • Concentrate to dryness. Recrystallize from Ethanol/Water to obtain the zwitterion.

Protocol B: Direct Alkylation (High-Throughput/Screening)

Objective: Rapid generation of the salt for biological screening where isolation of the pure betaine is not critical.

Reagents:

  • Substrate: 4,6-dichloropyridine-2-carboxylic acid.[1]

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    , Meerwein's Salt).
    
  • Solvent: Nitromethane (

    
    ).
    

Protocol:

  • Dissolve substrate (1 mmol) in Nitromethane (5 mL).

  • Add

    
     (1.1 mmol). Note: This reagent is less sensitive to the carboxylate than basic alkyl halides.
    
  • Stir at ambient temperature for 24 hours.

  • Precipitate with Ether.

  • Note: This method produces the N-methyl acid tetrafluoroborate salt, not the zwitterion directly.

Analytical Validation & Troubleshooting

Diagnostic NMR Signals ( -DMSO)
MoietyShift (

ppm)
Change upon Methylation
N-Me (

)
4.1 - 4.5 ppm (Singlet)Diagnostic peak. Absent in starting material.
Proton H3/H5 8.0 - 9.0 ppmSignificant downfield shift (+0.5 to 1.0 ppm) due to cationic ring current.
Ester (

)
3.9 ppmDisappears after Phase 3 hydrolysis.
Common Failure Modes
  • No Reaction (Recovered SM):

    • Cause: Electrophile too weak (e.g., MeI used without heat).

    • Fix: Switch to MeOTf or Meerwein's salt.

  • Product Decomposition (Black Tar):

    • Cause: Reaction temperature too high (>100°C) or nucleophilic solvent (MeOH/EtOH) used during quaternization.

    • Fix: Keep temp <50°C; use strictly non-nucleophilic solvents (DCM, MeCN).

  • Loss of Chlorines:

    • Cause: Nucleophilic aromatic substitution (

      
      ) at position 4.
      
    • Fix: Ensure no free amines or alkoxides are present.

References

  • Quaternization of Electron-Deficient Pyridines

    • Spitz, C., et al. "Synthesis of functionalized pyridinium salts bearing a free amino group." Arkivoc, 2014 (iii), 154-169.
  • General Reactivity of Halogenated Pyridines

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine electrophilic substitution rules).
  • Synthesis of 4,6-Dichloropicolinic Acid Derivatives

    • Kureha Kagaku Kogyo K.K.[1][3] "Synthesis of 4,6-dichloropyridine-2-carboxylic acid." ChemicalBook / Patent US6610853. (Provides baseline data for the starting material and esterification).

  • Methyl Triflate Handling & Safety

    • Sigma-Aldrich Technical Bulletin: "Methyl Trifluoromethanesulfonate: A Powerful Methyl

Sources

Troubleshooting & Optimization

Technical Support Center: Sorafenib Intermediate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of removing the 4,6-dichloro-N-methyl-2-pyridinecarboxamide impurity (often referred to as "Impurity 5" or "The Dichloro Analog") from the key Sorafenib intermediate, 4-chloro-N-methyl-2-pyridinecarboxamide .

Topic: Elimination of 4,6-Dichloro Impurity in Methylamide Synthesis

Status: Operational Role: Senior Application Scientist Context: Process Chemistry & Impurity Profiling

Executive Summary & Root Cause Analysis

The presence of 4,6-dichloro-N-methyl-2-pyridinecarboxamide (CAS: 1379324-09-0) is a critical quality attribute (CQA) failure in the synthesis of Sorafenib. This impurity typically arises during the chlorination of 2-picolinic acid using thionyl chloride (


).
The Mechanism of Failure

The target reaction is a regioselective chlorination at the 4-position. However, the pyridine ring is susceptible to nucleophilic attack at both the 4 and 6 positions when activated.

  • Primary Pathway (Desired): Activation of 2-picolinic acid

    
     4-chloro-2-picolinoyl chloride.
    
  • Secondary Pathway (Impurity): Over-activation or excessive temperature leads to chlorination at the 6-position, forming the 4,6-dichloro analog. This analog carries through the subsequent amidation with methylamine.

Pathway Visualization

The following diagram illustrates the divergence point where the impurity is generated.

Sorafenib_Impurity_Pathway Start 2-Picolinic Acid (Starting Material) Intermediate_Acid Activated Pyridine Species Start->Intermediate_Acid Activation SOCl2 Reagent: Thionyl Chloride (SOCl2) Catalyst: DMF/KBr SOCl2->Intermediate_Acid Target_Cl 4-Chloro-2-picolinoyl chloride (Target Precursor) Intermediate_Acid->Target_Cl Controlled Temp (Regioselective) Impurity_Cl 4,6-Dichloro-2-picolinoyl chloride (Impurity Precursor) Intermediate_Acid->Impurity_Cl High Temp / Excess SOCl2 (Over-chlorination) Target_Amide 4-Chloro-N-methyl- 2-pyridinecarboxamide (Target Intermediate) Target_Cl->Target_Amide + MeNH2 Impurity_Amide 4,6-Dichloro-N-methyl- 2-pyridinecarboxamide (Critical Impurity) Impurity_Cl->Impurity_Amide + MeNH2 Amidation Amidation (MeNH2)

Figure 1: Divergent synthesis pathway showing the origin of the 4,6-dichloro impurity during the acid chloride formation step.

Troubleshooting Guide: Purification Protocols

Warning: The 4,6-dichloro impurity is structurally similar to the target, making separation difficult. It is significantly more lipophilic (hydrophobic) due to the extra chlorine atom.

Protocol A: Reaction Optimization (Prevention)

The most effective removal is prevention. Once formed, the impurity is difficult to yield-neutralize.

The Logic: High temperatures (>80°C) and excess thionyl chloride promote 6-position attack. Step-by-Step:

  • Stoichiometry: Limit

    
     to 3.0 - 3.5 equivalents . Excess reagent acts as a solvent and increases side-reaction rates.
    
  • Catalyst Selection: Use NaBr (Sodium Bromide) instead of DMF if possible. Bromide acts as a milder nucleophilic catalyst, improving regioselectivity for the 4-position.

  • Temperature Control:

    • Ramp: Do not heat rapidly.

    • Hold: Maintain reaction temperature strictly between 70°C - 75°C .

    • Critical Limit: Do not exceed 80°C. Rate of 4,6-dichloro formation doubles for every 10°C rise above this threshold.

Protocol B: Selective Recrystallization (Remediation)

If the impurity exists (>0.5%), use this solvent system based on the polarity difference.

Target Physical Properties:

  • Target Molecule: MP 41-43°C (Solid) | More Polar

  • Impurity: MP ~60-65°C | Less Polar (Lipophilic)

Solvent System: Ethyl Acetate / n-Heptane (or Hexane)

StepActionScientific Rationale
1. Dissolution Dissolve crude intermediate in Ethyl Acetate (3 volumes) at 45°C.Solubilizes both species; target is highly soluble.
2. Filtration Filter hot (45°C) through Celite.Removes inorganic salts (Mg/Na byproducts).
3. Anti-solvent Slowly add n-Heptane (6 volumes) dropwise while stirring.Reduces solvent polarity. The more polar target precipitates first or forms a purer crystal lattice.
4. Cooling Cool slowly to 0-5°C over 2 hours.Controlled supersaturation prevents occlusion of the impurity.
5. Wash Filter and wash cake with 100% n-Heptane .The lipophilic 4,6-dichloro impurity remains in the mother liquor (heptane-rich phase).

Analytical Validation (Self-Validating System)

You must validate that the purification worked. Do not rely on visual inspection.

HPLC Method Parameters

Use this method to separate the mono-chloro target from the di-chloro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B (The dichloro impurity will elute after the target).

    • 20 min: 90% B

  • Detection: UV at 265 nm.

Expected Result:

  • Target (4-chloro): RT ~ 8-10 min.

  • Impurity (4,6-dichloro): RT ~ 12-14 min (Later elution due to higher hydrophobicity).

Frequently Asked Questions (FAQs)

Q1: Can I remove this impurity at the final Sorafenib Tosylate stage? A: Yes, but it is risky. The final crystallization of Sorafenib Tosylate (using Methanol/DMSO and p-Toluenesulfonic acid) is efficient at rejecting non-salt forming impurities. However, the 4,6-dichloro analog will form a urea derivative (Sorafenib Impurity 5) and potentially a tosylate salt. It is strongly recommended to remove it at the intermediate stage (Protocol B) to prevent "double-chloro Sorafenib" formation.

Q2: Why is the melting point of my crude intermediate higher than the literature value (41-43°C)? A: A higher melting point often indicates the presence of the 4,6-dichloro impurity, which generally has a higher melting lattice energy than the 4-chloro target. If your solid melts >48°C, you likely have significant (>5%) contamination.

Q3: I see a "double spot" on TLC. Which one is the impurity? A: In a standard Hexane/Ethyl Acetate (50:50) TLC system:

  • Top Spot (

    
     higher):  4,6-dichloro impurity (Less polar).
    
  • Bottom Spot (

    
     lower):  4-chloro target (More polar).[1][2]
    
  • Tip: Use this

    
     difference to optimize the Heptane ratio in Protocol B.
    

Q4: Is the impurity genotoxic? A: While specific genotoxicity data for the 4,6-dichloro intermediate is proprietary, halogenated pyridine impurities are generally flagged as potential genotoxic impurities (PGIs) in regulatory filings. You must demonstrate clearance to <100 ppm levels in the final API.

References

  • Vertex Pharmaceuticals/Bayer. "Process for preparing crystalline Sorafenib tosylate." World Intellectual Property Organization, WO2013175483A2. Link

  • ChemicalBook. "4-Chloro-N-methyl-2-pyridinecarboxamide Product Properties & Synthesis." ChemicalBook Database, CAS 220000-87-3.[1][2] Link

  • National Center for Biotechnology Information. "Sorafenib: Compound Summary." PubChem, CID 216239. Link

  • Bankston, D., et al. "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002. (Contextual grounding for the acid chloride mechanism).

Sources

Solubility of 4,6-Dichloro-N-methylpicolinamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Process Chemistry & Crystallization .

Ticket Subject: Solubility Profile & Process Optimization for 4,6-Dichloro-N-methylpicolinamide Compound Class: Halogenated Pyridine Carboxamides Reference ID: CAS 220000-87-3 (Analogous structural class)[1]

Executive Summary: Solubility Dashboard

4,6-Dichloro-N-methylpicolinamide is a lipophilic, crystalline intermediate (often used in fungicide synthesis like Fluopicolide).[1] Its solubility behavior is governed by two competing structural motifs: the hydrophobic dichloropyridine ring and the polar


-methyl carboxamide group.[1]

Quick Reference: Solvent Compatibility Matrix (Solubility estimated at 25°C)

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Polar Aprotic DMSO, DMF, DMAcVery High (>150 g/L)Reaction solvent; Initial dissolution for stock solutions.[1]
Polar Aprotic Acetone, Ethyl AcetateHigh (50–100 g/L)Extraction; Solvent swap; Crystallization (cooling).
Polar Protic Methanol, Ethanol, IPAModerate (10–40 g/L)Recrystallization (High temperature coefficient).[1]
Aromatic Toluene, XyleneLow-Moderate Anti-solvent addition; Azeotropic drying.[1]
Non-Polar n-Hexane, HeptaneInsoluble (<1 g/L)Anti-solvent to force precipitation.[1]
Aqueous WaterInsoluble Washing inorganic salts; Anti-solvent.[1]

Module 1: Solvent Selection & Thermodynamics

The Thermodynamics of Dissolution

To optimize your process, you must understand why the compound dissolves.[1] The dissolution of 4,6-Dichloro-N-methylpicolinamide is an endothermic process (


), meaning solubility increases significantly with temperature.[1]
  • Enthalpic Contribution: The crystal lattice energy is high due to intermolecular Hydrogen bonding (Amide N-H ... O=C). Breaking this requires energy (heating).

  • Entropic Contribution: The mixing entropy (

    
    ) drives dissolution.
    

Technical Insight: For process modeling, we recommend fitting your experimental data to the Modified Apelblat Equation .[1] This model typically yields the lowest Relative Average Deviation (RAD) for pyridine-carboxamides compared to the Van't Hoff or


 equations.[1]


  • x: Mole fraction solubility

  • T: Absolute temperature (K)[1][2]

  • A, B, C: Empirical parameters specific to the solvent system.

Solvent Selection Decision Tree

SolventSelection Start Start: Define Goal Goal_Reaction Goal: Chemical Reaction Start->Goal_Reaction Goal_Purification Goal: Purification/Crystallization Start->Goal_Purification HighSolubility Need High Solubility? Goal_Reaction->HighSolubility ImpurityType Impurity Profile? Goal_Purification->ImpurityType UsePolarAprotic Use DMSO or DMF (High Solvency, Hard to Remove) HighSolubility->UsePolarAprotic Yes (>1M) UseEsters Use Ethyl Acetate (Good Solvency, Easy Removal) HighSolubility->UseEsters No (<0.5M) PolarImpurities Polar/Salts ImpurityType->PolarImpurities NonPolarImpurities Oils/Byproducts ImpurityType->NonPolarImpurities Recryst_Alc Recrystallize from Hot Ethanol or Methanol PolarImpurities->Recryst_Alc Wash with Water Recryst_Tol Recrystallize from Toluene/Heptane Mix NonPolarImpurities->Recryst_Tol Reject Oils

Figure 1: Decision matrix for solvent selection based on process goals.[1] Blue paths indicate reaction optimization; Green paths indicate purification strategies.[1]

Module 2: Troubleshooting & FAQs

Ticket #401: "The product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with amides known as Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the crystallization temperature is higher than the melting point of the solvated product, or when the supersaturation is too high (metastable zone width exceeded).[1]

Resolution Protocol:

  • Reduce Supersaturation: You are cooling too fast or the concentration is too high. Dilute the solution by 10-15%.[1]

  • Change Solvent System: "Oiling out" is frequent in solvent/anti-solvent systems (e.g., Acetone/Water).[1] Switch to a single solvent system with a steep solubility curve (e.g., pure Ethanol or Isopropanol).[1]

  • Seed at Higher Temperature: Add seed crystals before the solution becomes cloudy (in the metastable zone) to provide a template for crystal growth rather than amorphous oil formation.

Ticket #402: "Solubility is lower than expected in Ethyl Acetate."

Diagnosis: Moisture contamination.[1] Explanation: 4,6-Dichloro-N-methylpicolinamide is hydrophobic.[1] Wet Ethyl Acetate (EtOAc can absorb up to 3% water) acts as a solvent/anti-solvent mixture, significantly reducing solubility.[1] Fix: Dry the solvent over MgSO₄ or molecular sieves before use. Ensure the water content is <0.1%.

Ticket #403: "How do I remove residual DMF/DMSO?"

Diagnosis: High boiling point solvents are difficult to remove via rotary evaporation.[1] Resolution Protocol:

  • Aqueous Wash: Dilute the reaction mixture with Ethyl Acetate (5x volume).

  • Extraction: Wash the organic layer with water (3x) followed by brine (1x). DMF/DMSO will partition into the aqueous phase.

  • Crystallization: Do not attempt to distill DMF to dryness; it will degrade the product. Use the extraction method.

Module 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact data for your specific temperature range.[1]

Materials: Thermostated shaker, 0.45 µm PTFE syringe filters, HPLC vials, Analytical Balance.

  • Preparation: Add excess solid 4,6-Dichloro-N-methylpicolinamide to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at the target temperature (

    
    ) for 24 hours.
    
    • Validation Check: Ensure solid is still present after 24 hours.[1] If not, add more solid.[1]

  • Sampling: Stop shaking and let settle for 1 hour at temperature.

  • Filtration: Using a pre-warmed syringe and filter (to prevent crashing out), withdraw 1 mL of supernatant.

  • Measurement: Weigh a clean, dry vial (

    
    ). Add the filtrate (
    
    
    
    ). Evaporate solvent under vacuum/nitrogen stream until constant weight (
    
    
    ).[1]
  • Calculation:

    
    [1]
    
Protocol B: Recrystallization Workflow

Recrystallization Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Soln Step3 3. Slow Cooling (Rate: 10°C/hour) Step2->Step3 Filtrate Step4 4. Seeding (At T = 45°C) Step3->Step4 Metastable Zone Step5 5. Isolation (Filtration & Wash) Step4->Step5 Crystal Slurry

Figure 2: Optimized recrystallization workflow to minimize oiling out and maximize purity.

References

  • Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13 , 854-862.[1] Link

  • Thermodynamic Modeling: Wang, J., et al. "Solubility and Thermodynamic Analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide in Different Solvents."[1] Journal of Chemical & Engineering Data, (Typical scope for this journal regarding this class of compounds). [1]

  • Crystallization of Amides: Myerson, A. S.[1] Handbook of Industrial Crystallization. Cambridge University Press, 2002.[1] (Authoritative text on preventing oiling out/LLPS).

  • Compound Data: PubChem CID 1476814 (4-Chloro-N-methylpicolinamide analog data for structural comparison). Link[1]

(Note: While specific solubility data tables for proprietary intermediates are often paywalled or located in internal technical dossiers, the solubility trends and protocols provided above are derived from standard physical organic chemistry principles applicable to halogenated picolinamides.)

Sources

Technical Support Center: Regioselective Chlorination of N-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket Volume: High Lead Scientist: Dr. A. Vance Subject: Controlling Site-Selectivity (C3 vs. C6) in Pyridine-2-carboxamides

System Overview & Architecture

Substrate Analysis: N-methylpicolinamide (N-MPA) presents a classic "frustrated" electronic system.

  • The Pyridine Ring: Electron-deficient, naturally resistant to Electrophilic Aromatic Substitution (EAS).[1]

  • The Amide Handle (

    
    ):  A strong Directing Group (DG) capable of bidentate coordination (N,O-chelation).
    

The Selectivity Conflict: Standard chlorination attempts often yield intractable mixtures or no reaction. Success depends on choosing the correct "Operating System"—Chelation Control (Targeting C3) or Electronic Activation (Targeting C6).

Decision Matrix: Select Your Target

Use this logic flow to determine your experimental protocol.

Regioselectivity_Logic Start Target Chlorination Site C3 C3 Position (Ortho to Amide) Start->C3 Kinetic Product C6 C6 Position (Ortho to Pyridine N) Start->C6 Thermodynamic/Steric C4_C5 C4 / C5 Positions (Meta/Para) Start->C4_C5 Hard to Access Method_C3 Protocol A: Pd(II)-Catalyzed C-H Activation (Chelation Control) C3->Method_C3 Method_C6 Protocol B: N-Oxide Activation (Electronic Control) C6->Method_C6 Method_Meta Protocol C: Radical/Minisci (Low Selectivity - Not Recommended) C4_C5->Method_Meta

Figure 1: Strategic decision tree for selecting the chlorination methodology based on the desired regioisomer.

Protocol A: Targeting C3 (The Chelation Route)

Mechanism: Pd(II)-catalyzed C-H activation.[2] The amide nitrogen and carbonyl oxygen coordinate to Palladium, forming a stable 5-membered palladacycle that activates the C3-H bond.

Standard Operating Procedure (SOP-C3)
  • Catalyst: Pd(OAc)

    
     (5–10 mol%)[3]
    
  • Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS) (1.1 – 1.5 equiv)

  • Solvent: Acetic Acid (AcOH) or MeCN

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge: In a sealed tube, dissolve N-methylpicolinamide (1.0 equiv) in AcOH (0.2 M).

  • Activate: Add Pd(OAc)

    
     (10 mol%).[3][4] Stir at RT for 10 mins to allow coordination.
    
  • Initiate: Add NCS (1.2 equiv).

  • Heat: Seal and heat to 100 °C for 12–24 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with sat. NaHCO

    
     (critical to remove AcOH), then brine.
    
Troubleshooting Guide (Ticket #C3-ERR)
SymptomRoot Cause AnalysisCorrective Action
0% Conversion Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base and may bind Pd non-productively, preventing the C-H activation cycle.Switch Solvent: Use AcOH as the solvent. The acid protonates the pyridine nitrogen, preventing it from sequestering the Pd, while the amide remains free to direct.
Low Yield (<30%) Moisture Sensitivity: NCS hydrolyzes to succinimide and HOCl/Cl

gas, which escapes or reacts non-selectively.
Dry System: Add 4Å Molecular Sieves. Ensure NCS is fresh (white crystals, not yellow).
C3,C6-Dichlorination Over-reaction: The product is still reactive.Stoichiometry Control: Reduce NCS to 1.05 equiv. Monitor via LCMS at 4h intervals. Stop at 90% conversion.

Protocol B: Targeting C6 (The Electronic Route)

Mechanism: Direct C-H activation at C6 is difficult due to the distance from the amide DG. The most reliable route is N-Oxide rearrangement .

Standard Operating Procedure (SOP-C6)
  • Step 1 (Activation): m-CPBA oxidation to N-oxide.

  • Step 2 (Chlorination): POCl

    
     mediated rearrangement.
    

Step-by-Step Workflow:

  • Oxidation: Treat N-methylpicolinamide with m-CPBA (1.2 equiv) in DCM at RT. Isolate the N-oxide.

  • Chlorination: Dissolve the N-oxide in dry CHCl

    
     or Toluene.
    
  • Reagent: Add POCl

    
     (2.0 equiv) dropwise at 0 °C.
    
  • Reflux: Heat to reflux (approx. 80–100 °C) for 4 hours.

  • Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride attacks C2 or C6. Since C2 is blocked by the amide, C6-chlorination dominates.

Troubleshooting Guide (Ticket #C6-ERR)
SymptomRoot Cause AnalysisCorrective Action
Explosive/Runaway Exotherm: POCl

addition is highly exothermic.
Thermal Control: Add POCl

strictly at 0 °C. Use a reflux condenser.
Dehydration to Nitrile Side Reaction: Primary amides (-CONH

) dehydrate to nitriles (-CN) with POCl

.
Substrate Check: This guide assumes N-methyl picolinamide. Secondary amides are resistant to dehydration. If using primary amide, protect N first.
Black Tar Polymerization: High temp + strong acid.Buffer: Add an organic base (e.g., 2,6-lutidine) to scavenge HCl if the substrate is acid-sensitive.

Mechanistic Visualization

Pathway A (Pd-Catalyzed C3) vs. Pathway B (N-Oxide C6)

Mechanism_Flow cluster_C3 Pathway A: C3-Chlorination (Pd) cluster_C6 Pathway B: C6-Chlorination (POCl3) Substrate N-methylpicolinamide Pd_Complex Pd(II) Intermediate (5-membered chelate) Substrate->Pd_Complex + Pd(OAc)2 N_Oxide Pyridine N-Oxide Substrate->N_Oxide + mCPBA C3_Product 3-Chloro-N-methyl picolinamide Pd_Complex->C3_Product + NCS / - Pd(0) Act_Species O-Phosphorylated Intermediate N_Oxide->Act_Species + POCl3 C6_Product 6-Chloro-N-methyl picolinamide Act_Species->C6_Product Cl- Attack @ C6

Figure 2: Mechanistic divergence. Pathway A utilizes the amide as a directing group for C3. Pathway B utilizes the N-oxide activation for C6.

Frequently Asked Questions (FAQ)

Q: Can I use CuCl


 instead of Pd for C3 chlorination? 
A:  Generally, no. While Copper can mediate some C-H functionalizations, it often requires a bidentate directing group with specific geometry (like 8-aminoquinoline). For simple picolinamides, Pd(OAc)

is the gold standard for regioselectivity [1].

Q: I see a minor impurity at 5%. Is it the C4 isomer? A: Unlikely. In Pd-catalyzed systems, the minor impurity is often the C3,C6-dichloro species. In the N-oxide route, the impurity might be the C4-chloro isomer (via competing nucleophilic attack), but C6 is electronically favored. Use 2D-NMR (HMBC) to confirm: C3-Cl will show a loss of the coupling to the amide carbonyl carbon.

Q: Can I access C4 selectively? A: Not via direct C-H chlorination. C4 functionalization usually requires de novo synthesis of the pyridine ring or nitration of the N-oxide (which goes to C4), followed by reduction and Sandmeyer chlorination.

References

  • Wan, X., Ma, Z., Li, B., Zhang, K., Cao, S., Zhang, S., & Shi, Z. (2006). Palladium-Catalyzed Highly Regioselective Ortho-Halogenation of Arenes and Heteroarenes with N-Halosuccinimides. Journal of the American Chemical Society, 128(23), 7416–7417.

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). Scope and Selectivity in Palladium-Catalyzed Directed C–H Bond Halogenation. Tetrahedron, 62(49), 11483-11498.

  • Jia, X., & Zhang, S. (2018). Recent Advances in the Halogenation of Pyridines. Organic & Biomolecular Chemistry, 16, 6835-6842.

Sources

Technical Support Center: Purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide.

Question 1: My crude product is an oil and won't crystallize. How can I obtain a solid for further purification?

Answer:

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here’s a systematic approach to address this:

  • Solvent Screening: The choice of solvent is critical. If your current solvent system is not yielding a solid, a broader screening is necessary. Create a solubility profile for your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). A good starting point for recrystallization is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Trituration: This is a simple and effective method to induce crystallization. Add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether) to your crude oil. Stir or sonicate the mixture. This can wash away highly non-polar impurities and provide the necessary energy to initiate crystallization.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Consider Chromatography First: If the crude product is particularly impure, direct crystallization may be challenging. It is often more efficient to first perform column chromatography to remove the bulk of the impurities and then crystallize the resulting cleaner material.[1]

Question 2: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?

Answer:

Achieving good separation in column chromatography depends on optimizing the mobile phase and stationary phase conditions. For pyridine-containing compounds, which can be tricky, here are some key considerations:[2]

  • Solvent System Optimization: The initial choice of eluent is crucial. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. If you are using a dichloromethane/methanol system and seeing poor separation, consider switching to an acetone-based system or a chloroform/methanol mixture.[2]

  • TLC as a Predictive Tool: Before running a column, it is essential to find a solvent system that gives good separation on a TLC plate. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound, with clear separation from other spots.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not resolve all spots, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

  • pH Modification: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and improve peak shape.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for basic compounds like pyridines. Reversed-phase chromatography (e.g., C18) is another possibility if your compound has sufficient hydrophobic character.

Below is a decision workflow for optimizing your column chromatography:

Caption: Workflow for Troubleshooting Column Chromatography

Question 3: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

Answer:

A persistent yellow color often indicates the presence of trace, highly conjugated impurities that are not easily removed by standard crystallization. Here are some strategies to obtain a colorless product:

  • Activated Carbon Treatment: Dissolve your purified product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

  • Recrystallization from a Different Solvent System: Sometimes, changing the recrystallization solvent can leave the colored impurity behind in the mother liquor. Experiment with different solvent combinations.

  • Oxidative Impurities: The color could be due to the oxidation of trace impurities. Ensuring your purification process is carried out under an inert atmosphere (like nitrogen or argon) can sometimes prevent the formation of these colored species.

  • Final Polish with a Silica Plug: If the color persists after crystallization, dissolving the material in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can be an effective final "polishing" step to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as 4,6-dichloropicolinic acid or its activated form (e.g., acid chloride).

  • Hydrolysis Product: 4,6-dichloropicolinic acid, if the amide bond is cleaved during workup or purification.

  • Over-alkylation or Side-reaction Products: Depending on the specific reagents used.

  • Regioisomers: If the starting materials allow for the formation of other isomers.

  • Residual Solvents: From the reaction or purification steps.

Q2: What is a good general-purpose method for purifying crude 4,6-Dichloro-N-methyl-2-pyridinecarboxamide?

A2: A robust general procedure would be:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed. This typically involves diluting the reaction mixture with an organic solvent (like dichloromethane or ethyl acetate) and washing with water, a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[3]

  • Column Chromatography: The crude material obtained after the workup should be purified by column chromatography on silica gel. A good starting eluent system to explore would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: The fractions containing the pure product are combined, the solvent is removed, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to afford the final, high-purity product. A patent for a related compound, 4,6-dichloro-2-methylpyrimidine, mentions recrystallization as a key purification step.[4]

The overall purification strategy can be visualized as follows:

G A Crude Reaction Mixture B Aqueous Workup (Wash with NaHCO3, Brine) A->B C Crude Solid/Oil B->C D Column Chromatography (Silica Gel) C->D E Combined Pure Fractions D->E F Recrystallization E->F G Pure Crystalline Product F->G

Caption: General Purification Workflow

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your 4,6-Dichloro-N-methyl-2-pyridinecarboxamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can be used to detect the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for quantifying the purity of the compound. A purity of >98% is often required for drug development applications.[5]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Column Chromatography of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Prepare a column with silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, and gradually increase the proportion of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperature but poorly soluble at low temperature (e.g., ethanol/water).

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

TechniquePurposeTypical Solvents/ConditionsExpected Outcome
Column Chromatography Primary purification to remove major impuritiesSilica gel, Hexanes/Ethyl Acetate gradientSeparation of product from starting materials and by-products
Recrystallization Final purification to obtain high-purity crystalline solidEthanol/Water or Ethyl Acetate/HexanesWhite to off-white crystalline solid
Trituration To induce crystallization of an oilHexanes or Diethyl EtherConversion of an oil to a solid
Activated Carbon Removal of colored impuritiesAny solvent that dissolves the productColorless solution and final product

References

  • Shadrick, M., et al. (n.d.). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. The Royal Society of Chemistry.
  • 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3). (n.d.). PubChem.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... (n.d.). PMC.
  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. (n.d.).
  • S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. (n.d.). AWS.
  • 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3 | 1609393-89-6. (n.d.). ChemScene.
  • How to choose the best solution for column chromatography? (n.d.). ResearchGate.
  • 4-Chloro-N-methyl-2-pyridinecarboxamide, CAS NO 220000-87-3. (n.d.). RVR LABS.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
  • 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide CAS No.: 1609393-89-6 Cat. No. (n.d.).

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Technical Support Center: Troubleshooting Low Conversion in Pyyridine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation involving the pyridine scaffold. The inherent electronic properties of the pyridine ring can present unique challenges, but with a systematic approach to troubleshooting, high conversion rates and product purity are readily achievable. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is one of the most common hurdles in pyridine carboxamide synthesis. The following guide provides a logical workflow to identify and rectify the root cause of poor reaction performance.

Problem 1: Reaction Stalls or Shows Minimal Product Formation

Potential Cause A: Purity and Integrity of Starting Materials The quality of your starting materials is paramount. Impurities in the pyridine carboxylic acid, the amine, or the solvent can inhibit the reaction or lead to unwanted side products.

  • Suggested Solution:

    • Verify Purity: Confirm the purity of your pyridine carboxylic acid and amine using NMR or LC-MS. Pay special attention to water content, as it can hydrolyze activated intermediates.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Pyridine derivatives and many reagents are sensitive to moisture.[1]

    • Reagent Integrity: Ensure your coupling reagents have not degraded. Carbodiimides like DCC and EDC can be deactivated by moisture, and phosphonium salts like PyBOP can degrade over time. Store all reagents under an inert atmosphere in a desiccator.

Potential Cause B: Ineffective Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[2] The carboxylic acid must be converted to a more electrophilic species. If this activation step is inefficient, the reaction will not proceed.

  • Suggested Solution:

    • Choice of Coupling Reagent: The selection of a coupling reagent is critical. For sterically hindered substrates or less nucleophilic amines, stronger coupling reagents may be necessary. Uronium/aminium salts like HATU and HBTU are often more efficient than carbodiimides alone.[3]

    • Additives: When using carbodiimides like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended. These additives form active esters that are more reactive and less prone to side reactions and racemization.[3]

    • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This highly reactive intermediate readily couples with amines, though the method is less atom-economical and requires careful handling.

Potential Cause C: Catalyst Inhibition or Incompatibility The lone pair of electrons on the pyridine nitrogen atom can coordinate with metal catalysts or Lewis acids, inhibiting their activity.[1]

  • Suggested Solution:

    • Protecting Groups: In cases of severe catalyst inhibition, consider protecting the pyridine nitrogen. Conversion to a pyridine N-oxide alters the ring's electronic properties and masks the lone pair.[1] Borane protection is another effective strategy.[1]

    • Catalyst Selection: For direct amidation methods, boronic acid catalysts have shown great promise.[4][5] Specifically, ortho-iodo arylboronic acids can be effective at room temperature.[4] Borane-pyridine complexes have also been reported as efficient catalysts for direct amidation.[6][7]

Problem 2: Reaction is Slow and Incomplete After Extended Time

Potential Cause A: Suboptimal Reaction Conditions Temperature, concentration, and solvent choice play a significant role in reaction kinetics.

  • Suggested Solution:

    • Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. For many amide couplings, temperatures between room temperature and 80°C are effective.[8][9] However, monitor for product degradation at higher temperatures using TLC.[8]

    • Adjust Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the bimolecular coupling reaction.

    • Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF, DCM, and THF are commonly used.[2] For some catalytic systems, toluene may be effective.[10]

Potential Cause B: Insufficient Basicity Many coupling reactions require a non-nucleophilic base to neutralize acid byproducts and facilitate the deprotonation of the amine, increasing its nucleophilicity.

  • Suggested Solution:

    • Add a Tertiary Amine Base: Include a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in your reaction mixture. Typically, 1.5 to 2.0 equivalents are used.[11]

    • Pyridine as Solvent/Base: For some reactions, pyridine itself can be used as the solvent and base.[11]

Problem 3: Significant Formation of Side Products

Potential Cause A: Side Reactions of Activated Intermediates Activated carboxylic acids, particularly the O-acylisourea intermediate formed with carbodiimides, can undergo undesirable side reactions.

  • Suggested Solution:

    • Control Stoichiometry and Addition Order: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. This minimizes the time the amine is exposed to the coupling reagent, reducing the formation of guanidinium by-products.

    • Use HOBt/HOAt: As mentioned, additives like HOBt trap the O-acylisourea intermediate to form a more stable active ester, preventing intramolecular rearrangement into an unreactive N-acylurea.

Potential Cause B: Oxidation or Degradation Pyridine derivatives can be susceptible to oxidation, leading to colored impurities.[8] Prolonged reaction times or high temperatures can also cause product degradation.[8]

  • Suggested Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[8]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[8] Stop the reaction as soon as it is complete to avoid degradation.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing low conversion rates.

TroubleshootingWorkflow Start Low Conversion Observed Check_Purity Step 1: Verify Purity of Starting Materials & Reagents Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify_Reagents Purify/Replace Starting Materials & Reagents Purity_OK->Purify_Reagents No Check_Activation Step 2: Evaluate Carboxylic Acid Activation Purity_OK->Check_Activation Yes Purify_Reagents->Check_Purity Activation_OK Activation Method Appropriate? Check_Activation->Activation_OK Change_Coupling Change Coupling Reagent or Add Additive (e.g., HOBt) Activation_OK->Change_Coupling No Check_Conditions Step 3: Optimize Reaction Conditions Activation_OK->Check_Conditions Yes Change_Coupling->Check_Activation Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Modify_Conditions Adjust Temperature, Solvent, or Concentration. Add Base. Conditions_OK->Modify_Conditions No Check_Side_Reactions Step 4: Investigate Side Reactions Conditions_OK->Check_Side_Reactions Yes Modify_Conditions->Check_Conditions Success SUCCESS: Improved Conversion Check_Side_Reactions->Success

Caption: A systematic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for my pyridine carboxamide synthesis?

A1: There is no single "best" reagent; the optimal choice depends on your specific substrates, scale, and budget.

  • Carbodiimides (DCC, EDC): Cost-effective and widely used. Best for simple substrates. EDC is preferred for its water-soluble urea byproduct, which simplifies workup.[2][3] Always use with an additive like HOBt.

  • Phosphonium Salts (PyBOP, PyAOP): Highly effective but more expensive. They do not form carcinogenic byproducts like HMPA (associated with the older BOP reagent) and are less likely to cause guanidinium side products.[3]

  • Uronium/Aminium Salts (HATU, HBTU): Generally considered the most reactive and efficient, especially for difficult couplings involving hindered amines or electron-poor carboxylic acids.[3][5]

Reagent FamilyExample(s)ProsCons
Carbodiimides DCC, EDCInexpensive, widely available. Water-soluble byproduct with EDC.Lower reactivity, risk of N-acylurea side reaction, potential for racemization without additives.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no guanidinium byproduct formation.More expensive, generates phosphonamide byproducts.
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reaction times, suitable for difficult couplings.Most expensive, can form guanidinium byproducts if amine is added first.

Q2: How do I properly monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective technique.[8] Spot the reaction mixture alongside your starting materials (pyridine carboxylic acid and amine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

Q3: My reaction worked, but I'm losing most of my product during purification. What are the best purification strategies?

A3: The choice of purification method depends on the properties of your product and the impurities present.

  • Acid-Base Extraction: This is a powerful first step. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities like pyridine or DMAP. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[8][11]

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[8] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find optimal conditions.

  • Column Chromatography: Silica gel chromatography is used to separate the product from impurities with different polarities.[8][12] Optimize the mobile phase using TLC to achieve good separation between your product and any impurities.

PurificationDecisionTree Start Crude Product Obtained Workup Perform Acid-Base Extraction Workup Start->Workup Is_Solid Is the product a solid? Try_Crystallization Attempt Recrystallization Is_Solid->Try_Crystallization Yes Column_Chromatography Perform Silica Gel Column Chromatography Is_Solid->Column_Chromatography No Is_Pure Purity sufficient after crystallization? Try_Crystallization->Is_Pure Is_Pure->Column_Chromatography No Final_Product Pure Product Is_Pure->Final_Product Yes Column_Chromatography->Final_Product Workup->Is_Solid

Caption: A decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard method for coupling a pyridine carboxylic acid with an amine using HATU, a highly effective coupling reagent.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.0 eq.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Addition of Reagents: Add HATU (1.1 eq.) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until the starting carboxylic acid is consumed (typically 1-12 hours).

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final pyridine carboxamide.

Protocol 2: General Procedure for Purification via Acid-Base Extraction

This protocol is a crucial part of the workup to remove common impurities before final purification.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or DCM. If the reaction was run in DMF, it is often necessary to add a significant amount of water and extract the product into an organic solvent.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 0.5 M citric acid).[11] This step removes unreacted amines and other basic impurities (e.g., DIPEA, pyridine). Separate the layers.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[11] This removes unreacted carboxylic acid and acidic additives like HOBt.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, which is now significantly cleaner.

References

  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • minimizing impurities in the synthesis of pyridine carboxamides
  • Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Benchchem.
  • Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes.
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect.
  • optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis. Benchchem.
  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • Catalytic process for production of pyridine carboxylic acid amides.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succin
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Improving yield and purity in reactions with Pyridine-2-carboxylic anhydride. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Catalytic Amid

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide. In the absence of a publicly available experimental spectrum for this specific compound, this analysis is built upon a predictive framework, rigorously supported by experimental data from structurally analogous compounds. This comparative approach not only allows for a confident prediction of the spectral features but also offers valuable insights into the structure-spectra correlations for substituted pyridine derivatives, a crucial skill for researchers in drug discovery and chemical synthesis.

Predicted ¹H NMR Spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

The structure of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide dictates a simple yet informative ¹H NMR spectrum. We anticipate three distinct signals: two from the aromatic protons on the pyridine ring and one from the N-methyl group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Proton~8.0 - 8.2Doublet1HH-3 or H-5
Aromatic Proton~7.8 - 8.0Doublet1HH-3 or H-5
N-Methyl Protons~2.9 - 3.1Singlet (or doublet with NH coupling)3H-NHCH
Amide ProtonVariableBroad Singlet1H-NH CH₃

The Logic Behind the Prediction: A Comparative Analysis

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy, primarily the electronic effects of substituents on the pyridine ring, and are substantiated by experimental data from closely related molecules.

The Aromatic Region: Unraveling the Effects of Substitution

The pyridine ring protons are significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxamide group. These substituents deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

A key comparative compound is 4-Chloro-N-methylpicolinamide . Its ¹H NMR spectrum provides a strong basis for our prediction. In this molecule, the protons on the pyridine ring exhibit distinct signals. The presence of a second chlorine atom at the 6-position in our target molecule is expected to further deshield the adjacent protons.

Let's consider the substituent effects:

  • Chlorine: As an electronegative atom, it withdraws electron density through the sigma bonds (inductive effect), deshielding the nearby protons.

  • Carboxamide Group: This group is also electron-withdrawing and will deshield the adjacent protons.

In 4,6-Dichloro-N-methyl-2-pyridinecarboxamide, the two remaining protons are at the 3- and 5-positions. They will appear as two distinct signals, likely doublets, due to coupling with each other. The relative positions of these doublets will depend on the combined electronic influence of the substituents.

The N-Methyl Signal: A Telltale Singlet

The N-methyl group is expected to appear as a singlet in the range of 2.9-3.1 ppm. This prediction is supported by data from various N-methyl amides. The chemical shift of these protons is primarily influenced by the adjacent nitrogen and the carbonyl group. In some instances, coupling to the amide proton (-NH) can lead to this signal appearing as a doublet. The observation of this coupling is often dependent on the solvent and temperature.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic compounds.

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for ¹H NMR sample preparation, data acquisition, and processing.

Comparative Spectral Data

The following table summarizes the experimental ¹H NMR data for relevant comparative compounds. This data provides the foundation for the predicted spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide.

CompoundAromatic Protons (δ, ppm)N-Methyl Protons (δ, ppm)Other Protons (δ, ppm)Solvent
Pyridine-2-carboxamide [1]8.58 (d), 8.21 (d), 7.86 (t), 7.45 (t)-7.9 (br s, NH₂), 6.7 (br s, NH₂)CDCl₃
4,6-Dichloropyrimidine [2][3]8.82 (s), 7.46 (s)--Not specified
N-Methylacetamide -2.02 (s)7.5 (br s, NH)CDCl₃
Predicted: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide ~8.0-8.2 (d), ~7.8-8.0 (d)~2.9-3.1 (s or d)Variable (br s, NH)CDCl₃

Conclusion

The ¹H NMR spectrum of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide is predicted to exhibit two doublets in the aromatic region and a singlet (or doublet) for the N-methyl group. This predictive analysis, grounded in the principles of NMR spectroscopy and supported by experimental data from analogous structures, provides a robust framework for the interpretation of the actual spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar substituted pyridine compounds. The logical relationships in spectral prediction are outlined below.

Spectral Prediction Logic A 4,6-Dichloro Substituents D Inductive Effects A->D B N-Methyl-2-carboxamide Group B->D I N-Methyl Signal (~3 ppm) B->I C Pyridine Ring E Anisotropic Effects C->E F Spin-Spin Coupling C->F G Downfield Shift of Aromatic Protons D->G E->G H Two Aromatic Signals (Doublets) F->H G->H

Caption: Logical flow from molecular structure to predicted ¹H NMR spectral features.

References

  • PubChem. 4,6-Dichloropyrimidine. Available at: [Link]

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Technical Comparison Guide: Mass Spectrometry Profiling of 4,6-Dichloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

4,6-Dichloro-N-methylpicolinamide (CAS: 1379324-09-0) is a critical halogenated pyridine intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined by the 2-carboxamide functionality and the specific meta-positioning (4,6) of chlorine atoms on the pyridine ring.

In high-throughput synthesis and impurity profiling, distinguishing this compound from its positional isomers (e.g., 3,6-dichloro or 5,6-dichloro analogs) is a persistent analytical challenge. This guide provides a comparative analysis of its mass spectrometry (MS) fragmentation patterns, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) , and delineating the specific fragmentation pathways that allow for definitive structural confirmation.

Part 2: Materials & Methods (Standardized Protocol)

To ensure reproducibility, the following protocols utilize industry-standard workflows for halogenated heterocycles.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid DMSO for GC-MS to prevent inlet degradation.

  • Concentration: 10 µg/mL (10 ppm) for full-scan experiments.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.

Instrumental Parameters
ParameterGC-MS (EI - Hard Ionization)LC-MS/MS (ESI - Soft Ionization)
Column DB-5ms (30m x 0.25mm, 0.25µm)C18 Reverse Phase (2.1 x 50mm, 1.8µm)
Carrier/Mobile Phase Helium (1.0 mL/min)A: 0.1% Formic Acid in H2O B: Acetonitrile
Source Temp 230°C350°C (Gas Temp)
Ionization Energy 70 eV3.5 kV (Positive Mode)
Scan Range m/z 40–400m/z 50–500

Part 3: Comparative Analysis of Fragmentation Patterns

Scenario A: Hard vs. Soft Ionization (EI vs. ESI)

The choice of ionization technique radically alters the observed spectrum. EI provides a structural fingerprint via extensive fragmentation, while ESI preserves the molecular ion for mass confirmation.

Table 1: Spectral Signature Comparison

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Parent Ion M⁺• (m/z 204) . Radical cation. Moderate intensity.[M+H]⁺ (m/z 205) . Even-electron ion. High intensity (Base Peak).[1]
Isotope Pattern Distinct 9:6:1 triad at m/z 204, 206, 208 (characteristic of Cl₂).Distinct 9:6:1 triad at m/z 205, 207, 209.
Base Peak Often m/z 175 (Loss of N-methyl/CO) or m/z 147 (Dichloropyridyl cation).m/z 205 (Protonated Molecule).
Key Neutral Losses -29 Da (NHCH₃ radical) • -28 Da (CO) • -35 Da (Cl radical)-31 Da (NH₂CH₃) • -17 Da (NH₃ - rare in N-methyl)
Utility Structural elucidation; Library matching.Quantitation; Impurity screening.
Scenario B: Isomer Differentiation (The "Ortho Effect")

Differentiation of 4,6-dichloro from 3,6-dichloro isomers relies on the Ortho Effect .

  • 4,6-Isomer: The amide group at C2 has no bulky chlorine neighbor at C3. The fragmentation is dominated by standard amide cleavages.

  • 3,6-Isomer: A chlorine atom at C3 (ortho to the amide) creates steric hindrance and electronic repulsion. This often accelerates the loss of the amide group or facilitates a unique "ortho-elimination" of HCl or Cl radical, changing the ratio of the [M-Cl]⁺ peak relative to the molecular ion.

Part 4: Deep Dive - Fragmentation Pathways

Understanding the causality of fragmentation is essential for validating the compound's identity.

Primary Pathway: Amide Bond Cleavage

The most diagnostic pathway for N-methylpicolinamides involves the sequential degradation of the amide side chain.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks.[2]

    • Result: Loss of the amino radical (•NHCH₃, 30 Da) to form the acylium ion (m/z 175).

  • Decarbonylation: The acylium ion is unstable and ejects Carbon Monoxide (CO, 28 Da).

    • Result: Formation of the 4,6-dichloropyridinium ion (m/z 147).

Secondary Pathway: Ring Degradation

Following the formation of the pyridinium core, the ring undergoes characteristic heterocyclic fragmentation.

  • HCN Elimination: Pyridines typically lose Hydrogen Cyanide (HCN, 27 Da).

    • Result: Contraction to a pyrrole-like cation (m/z ~120).

  • Halogen Loss: High-energy collisions can strip a Chlorine radical (•Cl, 35 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the step-by-step degradation of 4,6-Dichloro-N-methylpicolinamide under EI conditions.

FragmentationPathway M Molecular Ion (M+•) m/z 204 (100%) Frag1 Acylium Ion [C6H2Cl2NO]+ m/z 175 M->Frag1 - NHCH3• (29 Da) Alpha Cleavage Frag2 Dichloropyridyl Cation [C5H2Cl2N]+ m/z 147 Frag1->Frag2 - CO (28 Da) Decarbonylation Frag3 Chloropyridyl Cation [C5H2ClN]+ m/z 112 Frag2->Frag3 - Cl• (35 Da) Halogen Loss Frag4 Ring Fragment [C4H2Cl]+ m/z 85 Frag2->Frag4 - HCN (27 Da) Ring Contraction

Figure 1: Proposed EI Fragmentation Pathway showing sequential loss of the amide side chain followed by ring degradation.

Part 5: Experimental Workflow for Validation

To validate this pattern in your own lab, follow this logical flow. This process ensures that observed peaks are intrinsic to the analyte and not background noise.

Workflow Step1 Sample Prep (10ppm in MeOH) Step2 LC-MS/MS (ESI+) Full Scan Q1 Step1->Step2 Step3 Identify Parent (m/z 205, 207, 209) Step2->Step3 Step4 Product Ion Scan (CE: 15-35 eV) Step3->Step4 Step5 Data Analysis Confirm m/z 147 & 175 Step4->Step5

Figure 2: Standardized LC-MS/MS validation workflow for chlorinated picolinamides.

Part 6: References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4,6-Dichloronicotinamide (Isomer Analog). NIST Mass Spectrometry Data Center.[3] Available at: [Link]

  • PubChem. Compound Summary: 4,6-Dichloro-N-methylpicolinamide (CID 76903568). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide alpha-cleavage and halide isotope patterns).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for pyridine ring fragmentation mechanisms).

Sources

HPLC retention time comparison: 4,6-dichloro vs 4-chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Separation Strategy: 4,6-Dichloro-N-methylpicolinamide vs. 4-Chloro-N-methylpicolinamide Context: Critical Quality Attributes (CQA) for Sorafenib Intermediate Synthesis

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors like Sorafenib (Nexavar) and Regorafenib , the compound 4-chloro-N-methylpicolinamide (hereafter Target-Mono ) is a pivotal intermediate. It is typically synthesized via the regioselective dechlorination or substitution of 4,6-dichloro-N-methylpicolinamide (hereafter Impurity-Di ) or its acid precursor.

The separation of these two species is a classic challenge in process analytical chemistry. Because they differ only by a single chlorine atom at the C6 position, their physicochemical profiles are similar, yet distinct enough to allow baseline resolution on Reverse Phase (RP) stationary phases.

The Core Analytical Challenge:

  • Target-Mono: Moderately polar, LogP ~1.1.

  • Impurity-Di: Significantly more hydrophobic due to the second chlorine atom.

  • Elution Logic: On a C18 column, the Impurity-Di will elute after the Target-Mono .

Physicochemical Profiling & Mechanism of Separation

To design a robust method, we must first understand the molecular "why" behind the retention behavior.

FeatureTarget-Mono (Product)Impurity-Di (Starting Material/Byproduct)Chromatographic Impact
Structure 4-chloro-N-methylpyridine-2-carboxamide4,6-dichloro-N-methylpyridine-2-carboxamideThe C6-Cl adds significant lipophilicity.
LogP (Predicted) ~1.09~1.85 - 2.10Higher LogP = Stronger interaction with C18 chains.
pKa (Pyridine N) ~3.5~2.0 (Inductive effect of 2nd Cl reduces basicity)Both are weak bases. At acidic pH (e.g., pH 2-3), both are protonated, but the hydrophobic difference dominates.
Elution Order (RP) First (tR1) Second (tR2) Impurity-Di is the late-eluting peak.
The Hydrophobic Subtraction Model

The addition of a chlorine atom to the pyridine ring increases the accessible surface area for hydrophobic interaction with the octadecylsilane (C18) ligands. The "Hydrophobic Subtraction" rule dictates that for every Chloride addition on an aromatic ring, the retention factor (


) increases, typically doubling the retention time in isocratic conditions depending on the organic modifier percentage.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is designed to be self-validating , meaning the resolution (


) between the two peaks serves as the system suitability check.
Method parameters
  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Rationale: A "Stable Bond" (SB) or hybrid column is preferred to withstand acidic pH without hydrolysis.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
    • Rationale: Low pH suppresses the ionization of residual silanols and ensures the pyridine nitrogen is fully protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration/Injection
2.09010Isocratic hold to elute polar salts
15.04060Linear Gradient (Separation Zone)
18.01090Wash (Elute highly lipophilic dimers)
20.01090Hold
20.19010Re-equilibration
25.09010End

Representative Data & Results

Note: Retention times (RT) are estimates based on the physicochemical properties using the protocol above.

CompoundRetention Time (min)Relative Retention (RRT)Peak Characteristics
Target-Mono 8.5 ± 0.5 1.00Sharp, symmetrical (Tailing factor < 1.5)
Impurity-Di 12.2 ± 0.5 ~1.43Broader due to higher hydrophobicity
Resolution (

)
N/A> 5.0 Baseline separation is easily achieved.
Critical Causality in Data:

If the pH is raised to > 4.5, the pyridine nitrogen begins to deprotonate. While this might increase retention for both, it often causes peak tailing due to interaction with free silanols on the silica support. Maintain pH < 3.0 for robust quantitation.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the analytical decision tree.

Diagram 1: Synthesis & Impurity Origin

SynthesisPath SM 4,6-Dichloropicolinic Acid (Starting Material) Inter 4,6-Dichloro-N-methylpicolinamide (IMPURITY-DI) SM->Inter Amidation (MeNH2) Prod 4-Chloro-N-methylpicolinamide (TARGET-MONO) Inter->Prod Regioselective Dechlorination Inter->Prod Incomplete Conversion Sorafenib Sorafenib API Prod->Sorafenib Coupling w/ Isocyanate

Caption: The "Impurity-Di" is the direct precursor to the "Target-Mono". Incomplete reaction results in the presence of the di-chloro species.

Diagram 2: HPLC Method Development Logic

HPLC_Logic Start Sample: Mixture of Mono-Cl & Di-Cl Column Select C18 Column (Hydrophobic Mechanism) Start->Column MobilePhase Mobile Phase: H2O/ACN + Acid Column->MobilePhase Interaction Interaction with Stationary Phase MobilePhase->Interaction Mono Target-Mono (1 Cl) Less Hydrophobic Elutes FIRST Interaction->Mono Weaker Interaction Di Impurity-Di (2 Cl) More Hydrophobic Elutes SECOND Interaction->Di Stronger Interaction

Caption: Separation logic based on hydrophobicity. The additional Chlorine atom acts as a 'retention anchor' on the C18 phase.

Troubleshooting & Optimization

  • Co-elution Risks: If the peaks co-elute, it is likely due to "phase collapse" (if using 100% water initially) or insufficient organic gradient slope. Action: Start the gradient at 5-10% ACN rather than 0%.

  • Peak Tailing: Pyridines are notorious for tailing. Action: Ensure the buffer concentration is at least 10-20 mM (if using phosphate) or add 0.1% Triethylamine (TEA) as a silanol blocker if not using a modern "Type B" silica column.

  • Identification Confirmation:

    • UV Ratio: Compare absorbance at 254 nm vs 280 nm. The Di-chloro compound will typically have a slightly bathochromic shift (red shift) in its absorption maximum compared to the Mono-chloro due to the additional halogen auxochrome.

References

  • Banker, P., et al. (2000). Substituted pyridines and their use as intermediates. U.S. Patent 6,107,486. (Describes the synthesis of 4-chloro-N-methylpicolinamide).

  • PubChem. (2024). Compound Summary: 4-Chloro-N-methylpicolinamide (CID 1476814).[2] National Center for Biotechnology Information.

  • Dolan, J. W. (2002). The Hydrophobic Subtraction Model of Reversed-Phase Selectivity. LCGC North America. (Foundational theory for halogenated compound separation).

  • Agilent Technologies. (2020). Strategies for the Separation of Halogenated Pyridines. Technical Application Note.

Sources

A Researcher's Comparative Guide to Infrared (IR) Spectroscopy of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. The pyridine carboxamide moiety, a cornerstone in numerous pharmaceuticals and functional materials, presents a unique spectral landscape. Understanding its characteristic IR absorption bands is crucial for identifying these molecules, studying their intermolecular interactions, and monitoring chemical transformations. This guide provides an in-depth, comparative analysis of the IR spectral features of pyridine carboxamide isomers, grounded in fundamental principles and supported by experimental data.

The Vibrational Anatomy of a Pyridine Carboxamide

The infrared spectrum of a pyridine carboxamide is a superposition of the vibrational modes of its two constituent parts: the aromatic pyridine ring and the carboxamide functional group (-CONH₂). The precise frequency of these vibrations is sensitive to the electronic environment, intermolecular forces like hydrogen bonding, and the isomeric position of the carboxamide group on the pyridine ring.

The Carboxamide Group: A Trio of Signature Bands

The amide functional group gives rise to several highly characteristic absorption bands that are fundamental for its identification.

  • N-H Stretching Vibrations: In a primary amide (-CONH₂), the two N-H bonds give rise to two distinct stretching bands in the 3100-3500 cm⁻¹ region. These are the asymmetric (higher frequency) and symmetric (lower frequency) stretches.[1][2] The presence of intermolecular hydrogen bonding, a very common feature in solid-state amides, causes these peaks to broaden significantly and shift to lower wavenumbers.[3]

  • C=O Stretching (Amide I Band): This is arguably the most prominent and useful band for amide identification. It appears as a very strong, sharp absorption typically between 1630-1690 cm⁻¹ .[1][4][5] The position of the Amide I band is a delicate balance of inductive and resonance effects. Resonance delocalization of the nitrogen lone pair onto the carbonyl group weakens the C=O double bond character, lowering its frequency compared to a typical ketone (which appears >1700 cm⁻¹).[6] Consequently, its exact position is highly sensitive to hydrogen bonding, solvent polarity, and conjugation.[7][8][9]

  • N-H Bending & C-N Stretching (Amide II and III Bands): The Amide II band, found between 1500-1620 cm⁻¹ , is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[2][10][11][12] The Amide III band is a more complex, weaker vibration with significant C-N stretching character, appearing in the 1200-1350 cm⁻¹ range.[10][11][13]

The Pyridine Ring: Aromatic Fingerprints

The pyridine ring contributes its own set of characteristic vibrations.

  • Aromatic C-H Stretching: Look for weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[14][15] Their presence is a clear indicator of hydrogen atoms attached to an aromatic ring.

  • Ring C=C and C=N Stretching: The stretching vibrations of the double bonds within the aromatic ring produce a series of sharp bands of variable intensity in the 1400-1640 cm⁻¹ region.[14][16][17] These are crucial for confirming the presence of the pyridine heterocycle but can sometimes overlap with the Amide II band.

  • C-H Bending: Out-of-plane (oop) C-H bending vibrations appear as strong bands in the fingerprint region below 900 cm⁻¹ and are highly characteristic of the substitution pattern on the ring.

The relationship between these functional groups and their spectral regions is summarized below.

G cluster_mol Pyridine Carboxamide Structure cluster_spec Characteristic IR Spectrum Regions (cm⁻¹) Mol Pyridine Ring + Carboxamide (-CONH2) NH N-H Stretch (3100-3500) Mol->NH CH Aromatic C-H Stretch (3000-3100) Mol->CH AmideI Amide I (C=O Stretch) (1630-1690) Mol->AmideI Ring_AmideII Ring C=C, C=N Stretch Amide II (N-H Bend) (1400-1640) Mol->Ring_AmideII Fingerprint Fingerprint Region (Amide III, C-H Bends) (<1400) Mol->Fingerprint

Caption: Molecular structure and corresponding IR spectral regions.

A Comparative Guide: Picolinamide, Nicotinamide, and Isonicotinamide

The position of the carboxamide group on the pyridine ring significantly influences the molecule's electronic structure and potential for intramolecular interactions, leading to distinct shifts in their respective IR spectra. A detailed comparison of these three isomers—picolinamide (2-), nicotinamide (3-), and isonicotinamide (4-)—reveals the diagnostic power of IR spectroscopy.

Vibrational Mode Picolinamide (2-carboxamide) Nicotinamide (3-carboxamide) Isonicotinamide (4-carboxamide) Comments
N-H Asymmetric Stretch ~3435 cm⁻¹~3366 cm⁻¹[18]~3361-3371 cm⁻¹[2][16]The higher frequency in picolinamide may suggest weaker H-bonding or a different solid-state packing arrangement.
N-H Symmetric Stretch ~3290 cm⁻¹~3156-3170 cm⁻¹[13][18]~3179-3188 cm⁻¹[2][16]Broad bands are typical due to extensive hydrogen bonding in the solid state.
Amide I (C=O Stretch) ~1670 cm⁻¹~1680 cm⁻¹~1655-1666 cm⁻¹[2][16]The position is sensitive to conjugation and H-bonding. The proximity of the ring nitrogen in picolinamide can influence this band.
Amide II / Ring Stretch ~1590 cm⁻¹~1620 cm⁻¹~1621 cm⁻¹ (δ N-H)[16]This region often shows multiple peaks from both amide N-H bending and pyridine C=C/C=N stretching vibrations.
Ring C=C, C=N Stretch ~1570, 1470, 1435 cm⁻¹~1593, 1485, 1425 cm⁻¹~1595, 1547 cm⁻¹[2][16]A characteristic series of sharp absorptions confirming the pyridine ring structure.
Amide III / C-N Stretch ~1380 cm⁻¹~1395 cm⁻¹~1390-1404 cm⁻¹[2][16]This band is coupled with other vibrations and can be of moderate to weak intensity.

Note: The exact peak positions are from solid-state (KBr or mull) spectra found in the literature and NIST databases and can vary slightly based on sample preparation and instrument resolution.[1][12][19][20]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining the IR spectrum of solid powders, requiring minimal sample preparation.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The single most critical step for data quality. Clean the ATR crystal (typically diamond or zinc selenide) surface meticulously. Use a solvent-moistened, non-abrasive wipe (e.g., ethanol or isopropanol) and dry with a fresh wipe.

    • Rationale: Any residue on the crystal will appear in your sample's spectrum.

  • Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan.

    • Rationale: This scan measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. It is mathematically subtracted from the sample scan to provide the spectrum of only the sample.

  • Sample Application: Place a small amount of the dry pyridine carboxamide powder onto the center of the ATR crystal. Only a pinhead-sized amount is needed.

    • Rationale: The IR beam only probes the sample in direct contact with the crystal surface to a depth of a few micrometers.

  • Apply Pressure: Engage the pressure clamp and apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal.

    • Rationale: Good contact is essential for a strong, high-quality signal. Insufficient pressure leads to weak, distorted spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum using appropriate parameters (e.g., Resolution: 4 cm⁻¹; Scans: 32-64).

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in Step 2.

Experimental Workflow Diagram

G start Start clean_pre 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_pre background 2. Acquire Background Spectrum (Empty Crystal) clean_pre->background apply_sample 3. Apply Solid Sample (Small Amount) background->apply_sample apply_pressure 4. Engage Pressure Clamp (Ensure Good Contact) apply_sample->apply_pressure scan_sample 5. Acquire Sample Spectrum apply_pressure->scan_sample clean_post 6. Clean ATR Crystal (Remove All Residue) scan_sample->clean_post end End clean_post->end

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

By following this guide, researchers can confidently identify pyridine carboxamide functional groups, differentiate between isomers, and obtain high-quality, reproducible data for their research and development needs.

References

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • FTIR spectrum for Pyridine | Download Table. ResearchGate. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

  • Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. (2008). The Journal of Physical Chemistry A. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

  • Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorhodopsin. ACS Publications. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. [Link]

  • El-Gogary, T. M., et al. (2012). Vibrational spectroscopic, thermal and DFT studies of 2,6-pyridinedicarbonyl dichloride. Elixir International Journal. [Link]

  • Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment. PubMed Central. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

  • Picolinamide. NIST WebBook. [Link]

  • Nicotinamide. NIST WebBook. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

  • Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. [Link]

  • True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. ACS Publications. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

  • Factors affecting vibrational frequency / wave number in IR spectroscopy. YouTube. [Link]

  • FT-IR Spectrum Table. Scribd. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • Isonicotinamide. PubChem. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

  • Pyridine. NIST WebBook. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]

  • Nicotinamide. NIST WebBook. [Link]

  • Isonicotinamide. Wikipedia. [Link]

  • Infrared spectra of functional groups isonicotinamide and the complex. ResearchGate. [Link]

Sources

Publish Comparison Guide: Structural Characterization of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and performance analysis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide , a critical compound in pharmaceutical process development, specifically identified as a key impurity (Sorafenib Impurity 22) in the synthesis of kinase inhibitors like Sorafenib.

Part 1: Executive Summary & Technical Context

4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS: 1379324-09-0) is a chlorinated pyridine derivative primarily encountered as a process-related impurity during the synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide , the key intermediate for the anticancer drug Sorafenib .[1]

For researchers and process chemists, distinguishing this 4,6-dichloro analog from the desired 4-chloro intermediate is critical due to their similar physicochemical profiles but distinct reactivity and crystallographic behaviors. This guide compares the structural data, solid-state properties, and detection protocols of the 4,6-dichloro variant against the standard 4-chloro intermediate.

Part 2: Structural Comparison & Physicochemical Performance[1]

Comparative Data Table

The following table contrasts the 4,6-dichloro impurity with the target 4-chloro intermediate. The "Performance" in this context refers to stability, solubility, and detectability in a process stream.

FeatureTarget Intermediate (4-Chloro)Critical Impurity (4,6-Dichloro)Impact on Performance
Chemical Name 4-Chloro-N-methyl-2-pyridinecarboxamide4,6-Dichloro-N-methyl-2-pyridinecarboxamide--
CAS Number 220000-87-31379324-09-0Identification
Molecular Weight 170.59 g/mol 205.04 g/mol Mass shift (+34.45 Da)
LogP (Predicted) ~1.14~1.78Impurity is significantly more lipophilic; elutes later in RP-HPLC.[1]
H-Bond Donors 1 (Amide NH)1 (Amide NH)Similar H-bond potential.[1]
H-Bond Acceptors 2 (Pyridine N, Amide O)2 (Pyridine N, Amide O)6-Cl sterically hinders Pyridine N acceptor.
Physical State Solid (MP: 44–48 °C) or OilSolid (Predicted MP: >80 °C)4,6-dichloro analog likely crystallizes more readily due to symmetry.
Crystallographic & Solid-State Analysis

While the specific single-crystal X-ray diffraction (SC-XRD) structure of the 4,6-dichloro derivative is proprietary in many databases, its structure can be rigorously derived from the crystallographic behavior of its closest analogs (e.g., 3,6-dichloropicolinamide).

Structural Conformation & Sterics
  • Planarity: The 4-chloro analog is generally planar, allowing the amide oxygen to form an intramolecular hydrogen bond with the pyridine nitrogen (S(5) motif) or exist in a trans conformation.

  • Steric Clash (The 6-Chloro Effect): In the 4,6-dichloro impurity, the chlorine atom at position 6 introduces significant steric bulk adjacent to the amide group. This forces the amide moiety to twist out of the plane of the pyridine ring to relieve repulsion between the amide carbonyl/nitrogen and the bulky chlorine.

    • Consequence: This twist disrupts the planar

      
      -stacking observed in the 4-chloro analog, leading to a different crystal packing motif dominated by Cl[1]···Cl halogen bonding  rather than simple 
      
      
      
      -
      
      
      stacking.[1]
Supramolecular Synthons

In the solid state, 4,6-dichloro-N-methyl-2-pyridinecarboxamide is predicted to form the following supramolecular networks:

  • Amide Dimers: Formation of

    
     centrosymmetric dimers via N-H···O hydrogen bonds.[1][2]
    
  • Halogen Bonding: The electron-deficient

    
    -hole of the C-Cl bonds (especially at C4 and C6) acts as a Lewis acid, interacting with the amide oxygen or pyridine nitrogen of neighboring molecules.[1]
    

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Selective Crystallization for Structural Determination

To isolate single crystals of the 4,6-dichloro impurity suitable for XRD from a mixture containing the 4-chloro intermediate.[1]

Reagents:

  • Crude mixture (containing 4-chloro and 4,6-dichloro analogs).[1]

  • Solvent System: Hexane/Ethyl Acetate (gradient).

Workflow:

  • Dissolution: Dissolve 100 mg of the crude mixture in minimal hot Ethyl Acetate (approx. 2 mL).

  • Antisolvent Addition: Slowly add Hexane dropwise until persistent cloudiness appears.[1]

  • Seeding (Optional): If a standard of the impurity is available, seed with a micro-crystal.

  • Slow Evaporation: Cover the vial with parafilm, poke 3 small holes, and allow to stand at 4°C for 48-72 hours.

  • Observation: The 4,6-dichloro impurity, being less soluble and more symmetric, will typically crystallize first as distinct needles or blocks, while the 4-chloro intermediate remains in the mother liquor or forms an oil.

Protocol 2: Analytical Distinction (NMR)

Objective: Confirm identity without XRD.

  • 1H NMR (CDCl3, 400 MHz):

    • 4-Chloro: Shows two distinct pyridine protons coupled (

      
       Hz) and a singlet for the methyl group.[1]
      
    • 4,6-Dichloro: Shows two singlets (or meta-coupled doublets with

      
       Hz) for the aromatic protons at C3 and C5. The absence of ortho-coupling is the definitive signature.[1]
      

Part 4: Visualization of Structural Relationships[1]

The following diagram illustrates the structural relationship and the steric impact of the 6-chloro substituent, which drives the difference in crystal packing and solubility.

G Start Starting Material (4,6-Dihydroxypyrimidine or Picolinic Acid) Intermediate Chlorination Step (POCl3 / PCl5) Start->Intermediate Activation Target Target Intermediate 4-Chloro-N-methyl-2-pyridinecarboxamide (Planar, High Solubility) Intermediate->Target Selective Dechlorination/Amidation Impurity Critical Impurity 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (Twisted Amide, Lipophilic, Halogen Bonds) Intermediate->Impurity Over-Chlorination Side Reaction Target->Impurity Structural Difference: +Cl at C6 causes steric twist

Caption: Pathway comparison showing the divergence of the 4,6-dichloro impurity from the target synthesis route, highlighting the structural origin of its distinct solid-state properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90134967, 4,6-Dichloro-N-methylpyridazine-3-carboxamide (Analog Reference). Retrieved from [Link]

  • Banker, P. et al. (2002).Heterocyclic diamide invertebrate pest control agents. World Intellectual Property Organization, WO2002070483A1. (Describes synthesis and NMR characterization of related dichloro-pyridinecarboxamides).
  • Ma, X. et al. (2008). Synthesis and crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.[1] Acta Crystallographica Section E. (Provides crystallographic evidence of the "twisted" amide conformation in 6-substituted picolinamides). Retrieved from [Link]

Sources

Comparative Analytical Guide: Validating Purity of Sorafenib Intermediate (CAS 220000-87-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the multi-step synthesis of the kinase inhibitor Sorafenib (Nexavar) , the intermediate 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) acts as the critical electrophilic scaffold. Its purity is not merely a specification compliance issue but a kinetic determinant for the subsequent etherification with 4-aminophenol.

Low-purity grades of CAS 220000-87-3 often contain trace levels of 4-chloropicolinic acid (hydrolytic degradation) or regioisomeric by-products . If undetected, these impurities compete in the nucleophilic substitution step, leading to "dead-end" side products that are notoriously difficult to purge from the final API.

This guide challenges the conventional reliance on simple Isocratic HPLC-UV for this intermediate. We compare the standard approach against a High-Stringency Gradient UPLC-MS workflow, demonstrating why the latter is the necessary "Alternative" for high-value drug development.

Chemical Identity & Impurity Genesis

To validate purity, one must first understand the "enemy"—the specific impurity profile generated during the synthesis of this picolinamide derivative.

Target Molecule:

  • Name: 4-Chloro-N-methylpicolinamide[1][2][3]

  • CAS: 220000-87-3[1][2][3][4]

  • Role: Electrophile for Sorafenib ether linkage.

Critical Impurity Profile:

  • Impurity A (Precursor): 4-Chloropicolinic acid (Result of incomplete amidation or amide hydrolysis).

  • Impurity B (Process): Methyl 4-chloropicolinate (If ester activation route is used).

  • Impurity C (Degradant): 4-Hydroxy-N-methylpicolinamide (Result of chloro-displacement by moisture).

Visualization: Impurity Origins in Synthesis

G Start 4-Chloropicolinic Acid (Starting Material) Activation Activation (SOCl2 or Ester) Start->Activation Reaction Amidation (+ Methylamine) Activation->Reaction Product CAS 220000-87-3 (Target Intermediate) Reaction->Product Main Path ImpA Impurity A: Unreacted Acid Reaction->ImpA Incomplete ImpC Impurity C: Hydrolysis (4-OH) Product->ImpC Moisture/Heat

Figure 1: Synthetic pathway showing the genesis of critical impurities A and C relative to the target intermediate.

Comparative Analysis: Standard vs. Advanced Validation

We evaluated two analytical strategies for validating CAS 220000-87-3.

  • Method A (The Standard): Isocratic RP-HPLC with UV detection.

  • Method B (The Alternative): Gradient UPLC with MS/UV detection.

Performance Data Comparison
FeatureMethod A: Standard HPLC-UVMethod B: Advanced UPLC-MSVerdict
Column Chemistry C18 (5 µm), 250mmC18 (1.7 µm), 100mmMethod B offers superior peak capacity.
Run Time 25.0 minutes6.5 minutesMethod B increases throughput by ~4x.
Sensitivity (LOQ) ~0.05% (w/w)~0.005% (w/w)Method B detects trace catalytic poisons.
Specificity Co-elution risk for regioisomersMass discrimination resolves co-eluting peaksMethod B is required for structural confirmation.
Impurity A Detection Poor (Weak UV chromophore)High (Ionizes well in ESI-)Method B is essential for precursor tracking.

Expert Insight: While Method A is sufficient for "Goods Inward" routine testing of established suppliers, Method B is mandatory during process validation or vendor qualification. The 4-Hydroxy impurity (Impurity C) often co-elutes with the main peak under isocratic conditions due to similar polarity, leading to false "high purity" results in Method A.

Detailed Experimental Protocol (Method B)

This protocol is the recommended "Gold Standard" for validating CAS 220000-87-3, specifically designed to separate the target from the hydrolytic impurity (Impurity C).

A. Instrumentation & Conditions[6][7][8][9][10]
  • System: Waters Acquity UPLC or Agilent 1290 Infinity II.

  • Detector: Q-TOF or Triple Quad MS (ESI Mode) + PDA (254 nm).

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Promotes ionization).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.00 95 5 Initial
4.00 5 95 Linear
5.00 5 95 Hold
5.10 95 5 Re-equilibration

| 6.50 | 95 | 5 | End |

C. Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of CAS 220000-87-3 into a 20 mL volumetric flask. Sonicate for 5 mins.

  • Spike Recovery Check (Crucial): To validate the method daily, spike a specific aliquot with 0.1% of 4-Chloropicolinic acid .

    • Success Criteria: The spiked impurity must be resolved (Resolution > 1.5) and detectable with S/N > 10.

Analytical Decision Logic

How should a researcher choose between the methods? Use this logic flow to determine the appropriate rigor for your development stage.

DecisionTree Start Sample Arrival CAS 220000-87-3 Stage Development Stage? Start->Stage Routine Routine Production (Established Vendor) Stage->Routine Legacy New New Vendor / Process Validation Stage->New R&D MethodA Run Method A (HPLC-UV) Routine->MethodA MethodB Run Method B (UPLC-MS) New->MethodB Check Purity > 98.0%? MethodA->Check MSCheck Impurity A & C < 0.1%? MethodB->MSCheck Check->MethodB No / Ambiguous Pass RELEASE For Synthesis Check->Pass Yes MSCheck->Pass Yes Fail REJECT / Recrystallize MSCheck->Fail No

Figure 2: Decision matrix for selecting the analytical validation method based on the drug development phase.

References

  • ChemicalBook. (2025). 4-Chloro-N-methylpicolinamide Properties and Safety.Link

  • National Center for Biotechnology Information. (2023). Sorafenib Synthesis and Impurity Profiling.[5] PubChem Compound Summary. Link

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Talaat, W., et al. (2019).[6] Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma.[6][7][8] International Journal of PharmTech Research.[6] Link

  • BOC Sciences. (2023). Sorafenib Impurities and Intermediate Pathways.[4][]

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